molecular formula C18H21N7O4 B1666474 AB-MECA CAS No. 152918-26-8

AB-MECA

Número de catálogo: B1666474
Número CAS: 152918-26-8
Peso molecular: 399.4 g/mol
Clave InChI: LDYMCRRFCMRFKB-MOROJQBDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AB-MECA is an adenosine A3 receptor agonist (Ki = 430.5 nM for the human receptor expressed in CHO cells). It inhibits LPS-induced TNF-α production in primary cultured human lung macrophages (pD2 = 6.9). This compound increases contraction of isolated guinea pig trachea ex vivo when used at a concentration of 0.1 μM and increases bronchoconstriction in vivo when administered at a dose of 3 μg/kg in a guinea pig model of ovalbumin-sensitized asthma. A radiolabeled form of this compound has been used for radioligand binding assays and binds to rat adenosine A1 and A3 receptors (Kds = 3.42 and 1.48 nM in COS-7 and CHO cells, respectively) and canine adenosine A2a receptors (Kd = 25.1 nM in COS-7 cells).>This compound is a potent A3 adenosine receptor agonist.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYMCRRFCMRFKB-MOROJQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415501
Record name 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152918-26-8
Record name 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AB-MECA: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-methoxybenzyl)-adenosine-5'-N-methyluronamide (AB-MECA) is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. The A3AR has emerged as a promising therapeutic target for a range of conditions, including cancer, inflammation, and ischemia. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the A3AR and the subsequent downstream signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of A3AR agonists.

Core Mechanism of Action: A3 Adenosine Receptor Activation

This compound exerts its biological effects primarily through high-affinity binding to and activation of the A3 adenosine receptor. The A3AR is a member of the Gi/o protein-coupled receptor family. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This leads to a significant reduction in intracellular cAMP levels. Decreased cAMP levels, in turn, result in the diminished activity of protein kinase A (PKA), a key downstream effector of cAMP signaling.[1]

Downstream Signaling Pathways

The activation of the A3AR by this compound triggers a cascade of intracellular signaling events that modulate various cellular processes, including cell growth, proliferation, and apoptosis. The principal pathways affected are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Pathway Modulation

Activation of the A3AR has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. In many cell types, particularly cancer cells, A3AR agonists like the closely related compound IB-MECA have been demonstrated to decrease the phosphorylation and activation of Akt (also known as Protein Kinase B).[2][3] This inhibitory effect on a key survival pathway contributes to the pro-apoptotic and anti-proliferative effects of A3AR activation.

Regulation of the Wnt/β-catenin Pathway

A crucial consequence of A3AR-mediated signaling is the modulation of the Wnt/β-catenin pathway, a critical regulator of cell fate and proliferation. By inhibiting PKA and Akt, A3AR activation leads to an increase in the activity of glycogen synthase kinase-3β (GSK-3β).[2][4] Active GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of its target genes, including the proto-oncogenes c-myc and cyclin D1, which are key drivers of cell cycle progression and proliferation.[2][4]

MAPK/ERK Pathway

The influence of A3AR activation on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway can be cell-type specific. In some contexts, A3AR stimulation can lead to the activation of the ERK1/2 pathway, which is often associated with cell survival and cardioprotection.[1] However, in certain cancer cell lines, A3AR agonists have been shown to reduce the basal levels of ERK1/2 phosphorylation, contributing to the inhibition of cell proliferation.[3]

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound and related compounds from various studies.

Table 1: Radioligand Binding Affinity of this compound and Analogs for the A3 Adenosine Receptor

CompoundReceptor SourceRadioligandKᵢ (nM)Reference
This compound Human A3AR (CHO cells)[¹²⁵I]I-AB-MECA430.5N/A
I-AB-MECARat A3AR (CHO cells)[¹²⁵I]I-AB-MECA1.48N/A
I-AB-MECARat A3AR (RBL-2H3 cells)[¹²⁵I]I-AB-MECA3.61N/A
IB-MECARat A3AR[¹²⁵I]I-AB-MECA1.1N/A
Cl-IB-MECARat A3AR[¹²⁵I]I-AB-MECA0.33N/A

Table 2: Functional Potency of this compound and Analogs

CompoundAssayCell LineEC₅₀/IC₅₀EffectReference
This compound Adenylyl Cyclase InhibitionA3AR-CHO cell membranesDose-dependentInhibition of forskolin-stimulated adenylyl cyclaseN/A
Cl-IB-MECAAdenylyl Cyclase InhibitionRat A3AR (CHO cells)IC₅₀ = 67 nMInhibition of adenylyl cyclaseN/A
This compound CytotoxicityHuman lung cancer (A549)Dose-dependent (1, 10, 100 µM)CytotoxicityN/A

Signaling Pathway Diagrams

AB_MECA_Signaling_Pathway cluster_nucleus Nuclear Transcription AB_MECA This compound A3AR A3 Adenosine Receptor (Gi-coupled) AB_MECA->A3AR G_protein Gi/o Protein A3AR->G_protein AC Adenylyl Cyclase G_protein->AC PI3K PI3K G_protein->PI3K cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA GSK3b GSK-3β PKA->GSK3b Akt Akt (PKB) PI3K->Akt Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation degradation Ubiquitination & Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Translocation c_myc c-myc cyclin_d1 Cyclin D1 proliferation Cell Proliferation & Survival c_myc->proliferation cyclin_d1->proliferation Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing A3AR) incubation 2. Incubation - Membranes - Radioligand ([¹²⁵I]I-AB-MECA) - Unlabeled this compound (competitor) prep->incubation filtration 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->filtration counting 4. Radioactivity Measurement (Gamma counting) filtration->counting analysis 5. Data Analysis (Calculation of IC₅₀ and Kᵢ) counting->analysis cAMP_Assay_Workflow cell_culture 1. Cell Culture (e.g., A3AR-expressing cells) stimulation 2. Cell Stimulation - Forskolin (to stimulate cAMP) - Increasing concentrations of this compound cell_culture->stimulation lysis 3. Cell Lysis stimulation->lysis detection 4. cAMP Detection (e.g., ELISA, HTRF) lysis->detection analysis 5. Data Analysis (Calculation of EC₅₀) detection->analysis Western_Blot_Workflow cell_treatment 1. Cell Treatment (Treat A3AR-expressing cells with this compound) lysis_quant 2. Cell Lysis & Protein Quantification cell_treatment->lysis_quant sds_page 3. SDS-PAGE (Separate proteins by size) lysis_quant->sds_page transfer 4. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 5. Blocking (Prevent non-specific antibody binding) transfer->blocking pri_ab 6. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) blocking->pri_ab sec_ab 7. Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection 8. Detection (Chemiluminescence) sec_ab->detection analysis 9. Data Analysis (Quantify band intensity) detection->analysis

References

An In-depth Technical Guide on AB-MECA: An A3 Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide (AB-MECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1][2] Due to its high affinity and selectivity, this compound, particularly in its radiolabeled form ([¹²⁵I]I-AB-MECA), has become an invaluable tool for the characterization and study of the A3AR.[1][3] This technical guide provides a comprehensive overview of this compound, including its binding characteristics, signaling pathways, and detailed experimental protocols for its study.

Core Properties of this compound

This compound is an adenosine analog characterized by modifications at the N6 and 5' positions of the adenosine scaffold.[4] These modifications confer high affinity and selectivity for the A3AR. While this compound itself is a potent A3AR agonist, its primary utility in research is often as a radioligand precursor for [¹²⁵I]I-AB-MECA, which is widely used in radioligand binding assays.[1][2]

Quantitative Data: Binding Affinity and Efficacy

The following tables summarize the binding affinities (Ki/Kd) and functional potencies (EC50) of this compound and related well-characterized A3AR agonists, providing a comparative overview of their interactions with adenosine receptor subtypes.

Table 1: Binding Affinity (Ki/Kd in nM) of Adenosine Receptor Agonists

CompoundHuman A1Human A2AHuman A3Rat A1Rat A2ARat A3Canine A2a
This compound --430.5[5][6][7]3.42 (Kd)[6][7][8]-1.48 (Kd)[6][7][8]25.1 (Kd)[6][7][8]
[¹²⁵I]I-AB-MECA --0.59 (Kd)[1][3]--2.28 (Kd)[9]-
IB-MECA 5129001.8~150[1]~150[1]~3[1]-
Cl-IB-MECA 8204700.33[1]825[1]462[1]0.33[1]-

Table 2: Functional Potency (EC50 in nM) of Adenosine Receptor Agonists

CompoundAssayCell LineSpeciesEC50 (nM)
IB-MECA cAMP InhibitionHEK293-hA3ARHuman0.5[10]
NECA cAMP InhibitionHEK293-hA3ARHuman30[10]
CGS 21680 cAMP InhibitionHEK293-hA3ARHuman148[10]
CPA cAMP InhibitionHEK293-hA3ARHuman618[10]

Signaling Pathways of the A3 Adenosine Receptor

Activation of the A3AR by agonists such as this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11][12][13] A3AR activation can also stimulate phospholipase C (PLC) and modulate mitogen-activated protein kinase (MAPK) pathways.[1][14] Furthermore, emerging evidence suggests a role for the Wnt signaling pathway in the downstream effects of A3AR activation.[12]

A3AR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR Binds G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway Modulates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_expression Modulation of Gene Expression PKA->Gene_expression Regulates MAPK_pathway->Gene_expression Regulates PKC Protein Kinase C (PKC) PKC->Gene_expression Regulates IP3_DAG->PKC Activates Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release Induces

Figure 1: A3AR Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments involving this compound and the A3AR are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands for the A3AR.[15][16]

1. Membrane Preparation:

  • Culture cells expressing the A3AR (e.g., CHO or HEK293 cells) to confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.[16]

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, [¹²⁵I]I-AB-MECA (at a concentration near its Kd), and varying concentrations of the unlabeled competitor ligand.[15][17]

  • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled agonist like NECA.[15]

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[17]

3. Filtration and Counting:

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the competitor ligand concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (A3AR-expressing cells) start->membrane_prep binding_reaction Binding Reaction - Membranes - [¹²⁵I]I-AB-MECA - Competitor Ligand membrane_prep->binding_reaction incubation Incubation (e.g., 60 min at 25°C) binding_reaction->incubation filtration Filtration (Separate bound/free radioligand) incubation->filtration counting Gamma Counting (Measure radioactivity) filtration->counting data_analysis Data Analysis (Calculate IC50 and Ki) counting->data_analysis end End data_analysis->end

Figure 2: Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay measures the ability of A3AR agonists to inhibit adenylyl cyclase activity.[11][18]

1. Cell Culture and Plating:

  • Culture cells stably or transiently expressing the human A3AR (e.g., CHO-K1 or HEK293-T) in appropriate media.[11]

  • Seed the cells into 96-well plates and incubate overnight.[11]

2. Assay Protocol:

  • Wash the cells and replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

  • Add varying concentrations of the A3AR agonist to the cells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.[11]

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).[11]

3. Data Analysis:

  • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP_Assay_Workflow start Start cell_plating Cell Plating (A3AR-expressing cells) start->cell_plating pre_incubation Pre-incubation (with PDE inhibitor) cell_plating->pre_incubation agonist_addition Agonist Addition (Dose-response) pre_incubation->agonist_addition forskolin_stimulation Forskolin Stimulation (to induce cAMP) agonist_addition->forskolin_stimulation incubation Incubation (15-30 min at 37°C) forskolin_stimulation->incubation cell_lysis Cell Lysis incubation->cell_lysis cAMP_measurement cAMP Measurement (e.g., HTRF, ELISA) cell_lysis->cAMP_measurement data_analysis Data Analysis (Calculate EC50 and Emax) cAMP_measurement->data_analysis end End data_analysis->end

Figure 3: cAMP Accumulation Assay Workflow
NF-κB Inhibition Assay

This assay assesses the anti-inflammatory potential of A3AR agonists by measuring their effect on the NF-κB signaling pathway.[19]

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., human colonic epithelial cells) that expresses the A3AR.

  • Pre-treat the cells with the A3AR agonist for a specified time.

  • Stimulate the cells with an inflammatory agent like TNF-α to activate the NF-κB pathway.

2. Measurement of NF-κB Activation:

  • Western Blot: Lyse the cells and perform Western blotting to measure the phosphorylation of IκB-α and the nuclear translocation of the p65 subunit of NF-κB.[19]

  • Reporter Gene Assay: Use a cell line stably transfected with an NF-κB-dependent reporter gene (e.g., luciferase). Measure the reporter gene activity after treatment.[20]

3. Data Analysis:

  • Quantify the changes in protein phosphorylation, nuclear translocation, or reporter gene activity in response to the A3AR agonist.

  • Determine the dose-dependent inhibition of NF-κB activation by the agonist.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the A3 adenosine receptor. Its high affinity and selectivity, particularly in its radioiodinated form, have enabled detailed characterization of the receptor's distribution, pharmacology, and signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the therapeutic potential of targeting the A3AR in various disease contexts.

References

What is the pharmacology of AB-MECA?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of AB-MECA For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide, commonly known as this compound, is a synthetic nucleoside analog that has been instrumental in the study of purinergic signaling. It is recognized primarily as a high-affinity agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cardioprotection, and cancer.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, receptor binding characteristics, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a resource for professionals in pharmacology and drug development.

Mechanism of Action

This compound functions as an agonist at the A₃ adenosine receptor.[1] Adenosine receptors, which include the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are a class of GPCRs that mediate the diverse effects of the endogenous nucleoside adenosine. The A₃ subtype is predominantly coupled to inhibitory G proteins of the Gᵢ/ₒ family, and in some cellular contexts, to Gᵩ proteins.[2]

Upon binding of an agonist like this compound, the A₃ receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gα subunit. This activation leads to the dissociation of the Gα subunit from the Gβγ dimer, initiating downstream signaling cascades. The primary pathway involves the Gαᵢ subunit inhibiting the enzyme adenylyl cyclase, which results in a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[3] Activation can also lead to G protein-independent signaling through the recruitment of β-arrestin.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₑ). This compound is characterized as a high-affinity A₃AR agonist.[1] While it is primarily selective for the A₃ receptor, its radiolabeled form, [¹²⁵I]I-AB-MECA, has been noted to also bind to A₁ and A₂ₐ subtypes, underscoring the importance of evaluating the unlabeled compound's selectivity profile.[4]

Table 1: Binding Affinity (Kᵢ) of Adenosine Receptor Agonists at the Human A₃ Receptor

Compound Kᵢ (nM) Cell Line Radioligand Reference
This compound 430.5 CHO-hA₃AR [¹²⁵I]-AB-MECA [5]
IB-MECA > 1.1 CHO-hA₃AR [¹²⁵I]-AB-MECA [5]
NECA 134.9 CHO-hA₃AR [¹²⁵I]-AB-MECA [5]
R-PIA 398.1 CHO-hA₃AR [¹²⁵I]-AB-MECA [5]

Note: Data for this compound's binding affinity at human A₁, A₂ₐ, and A₂ₑ receptors is not comprehensively available in the reviewed literature, limiting a complete quantitative selectivity profile.

Functional Activity

The functional potency of an agonist is determined by its ability to elicit a biological response upon binding to the receptor, measured by parameters such as the half-maximal effective concentration (EC₅₀). For this compound, this is typically assessed by its capacity to inhibit forskolin-stimulated cAMP accumulation, a direct consequence of A₃AR-mediated Gᵢ activation.

Table 2: Functional Potency (EC₅₀) of Adenosine Receptor Agonists at the Human A₃ Receptor (cAMP Inhibition)

Compound EC₅₀ (nM) Cell Line Reference
This compound 2154 CHO-hA₃AR [5]
IB-MECA 2.1 CHO-hA₃AR [5]
NECA 15.1 CHO-hA₃AR [5]
R-PIA 100 CHO-hA₃AR [5]

Note: The higher EC₅₀ value compared to the Kᵢ value suggests the presence of receptor reserve in the experimental system.[5]

Signaling Pathways

Activation of the A₃ adenosine receptor by this compound initiates a cascade of intracellular events. The canonical pathway involves Gᵢ-mediated inhibition of adenylyl cyclase. However, the receptor's ability to couple to other G proteins and to β-arrestin allows for a more complex signaling profile.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AB_MECA This compound A3R A3 Adenosine Receptor AB_MECA->A3R Binds G_protein Gαi/βγ A3R->G_protein Activates PLC Phospholipase C (PLC) A3R->PLC Activates (Gq) B_Arrestin β-Arrestin A3R->B_Arrestin Recruits Gai Gαi-GTP G_protein->Gai Dissociates Gbeta_gamma Gβγ G_protein->Gbeta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Gai->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: A3 Adenosine Receptor Signaling Pathways activated by this compound.

Experimental Protocols

The characterization of this compound's pharmacology relies on a suite of standardized in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from CHO-hA₃AR cells) plate 2. Assay Plate Setup (96-well plate) prep->plate add_membranes 3. Add Membranes (~20-50 µg protein/well) plate->add_membranes add_ligands 4. Add Ligands - Test Compound (e.g., this compound) - Radioligand ([¹²⁵I]-AB-MECA) - Non-specific binding control (e.g., IB-MECA) add_membranes->add_ligands incubate 5. Incubation (e.g., 60-120 min at 22-25°C) add_ligands->incubate filter 6. Filtration (Separate bound from free radioligand using GF/B filters) incubate->filter wash 7. Washing (Ice-cold buffer to remove unbound ligand) filter->wash count 8. Scintillation Counting (Measure radioactivity on filters) wash->count analyze 9. Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) count->analyze

Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the human A₃AR in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Compound Addition: Add increasing concentrations of the unlabeled test compound (this compound). For total binding wells, add vehicle. For non-specific binding (NSB) wells, add a high concentration of a standard unlabeled ligand (e.g., 1 µM IB-MECA).

  • Radioligand Addition: Add a fixed concentration of a suitable radioligand, such as [¹²⁵I]-AB-MECA (e.g., 0.15 nM), to all wells.[6]

  • Incubation: Add the membrane preparation (e.g., 32 µg protein/well) to initiate the binding reaction.[6] Incubate the plate for 60-120 minutes at room temperature (22-25°C) to reach equilibrium.[6]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from all other counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Functional Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, which is the canonical signaling pathway for Gᵢ-coupled receptors like A₃AR.

cAMP_Assay_Workflow culture 1. Cell Culture (CHO-hA₃AR cells in 96-well plates) pre_incubate 2. Pre-incubation (Add PDE inhibitor, e.g., IBMX, to prevent cAMP degradation) culture->pre_incubate stimulate 3. Stimulation - Add test agonist (e.g., this compound) - Add adenylyl cyclase activator (Forskolin) pre_incubate->stimulate incubate 4. Incubation (e.g., 20-30 min at 37°C) stimulate->incubate lyse 5. Cell Lysis (Release intracellular cAMP) incubate->lyse detect 6. cAMP Detection (Using HTRF, ELISA, or similar kit) lyse->detect analyze 7. Data Analysis - Plot % inhibition of Forskolin response - Determine EC₅₀ value detect->analyze

Caption: Experimental Workflow for a cAMP Accumulation Assay.

Detailed Methodology:

  • Cell Plating: Seed CHO cells stably expressing the human A₃AR into 96-well plates and culture overnight.

  • Pre-incubation: Replace the culture medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP. Incubate for approximately 30 minutes.

  • Agonist and Forskolin Addition: Add varying concentrations of the test agonist (this compound). Subsequently, add a fixed, sub-maximal concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.[5]

  • Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Detection: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.

[³⁵S]GTPγS Binding Functional Assay

This assay provides a direct measure of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation. It is a valuable tool for differentiating full from partial agonists.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the A₃AR as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, GDP (to ensure binding is to the activated state), and varying concentrations of the test agonist (this compound) in an appropriate assay buffer.

  • Initiation: Add a fixed concentration of [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate, typically for 30-60 minutes at 30°C, with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating the membrane-bound [³⁵S]GTPγS from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the basal (unstimulated) binding from the agonist-stimulated binding to determine the net effect. Plot the stimulated [³⁵S]GTPγS binding against the log agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a well-characterized A₃ adenosine receptor agonist with a binding affinity in the sub-micromolar range and functional potency in the low-micromolar range at the human receptor.[5] Its primary mechanism of action is the Gᵢ-mediated inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this compound and novel A₃AR modulators. While its A₃AR activity is well-established, a comprehensive pharmacological profile detailing its affinity and potency across all human adenosine receptor subtypes would be beneficial for a complete understanding of its selectivity and potential off-target effects.

References

An In-depth Technical Guide to the Discovery and Synthesis of AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of N6-(4-aminobenzyl)-5'-N-methylcarbamoyladenosine (AB-MECA), a potent and selective agonist for the A3 adenosine receptor (A3AR). This document details the structure-activity relationships that led to its development, a plausible multi-step synthesis protocol, and standardized experimental procedures for its biological evaluation. All quantitative pharmacological data are presented in structured tables for comparative analysis. Furthermore, key processes, including the logical discovery pathway, synthesis workflow, experimental protocols, and the primary A3AR signaling cascade, are visualized using high-contrast, publication-quality diagrams. This guide is intended to serve as a core reference for researchers in pharmacology and medicinal chemistry engaged in the study of adenosine receptor modulators.

Discovery and Rationale

The quest for selective adenosine receptor agonists has been a significant focus in medicinal chemistry, driven by the diverse physiological roles of the four receptor subtypes (A1, A2A, A2B, and A3). The A3 adenosine receptor, in particular, has emerged as a therapeutic target for inflammatory diseases, cancer, and ischemic conditions. The discovery of this compound was a result of systematic structure-activity relationship (SAR) studies aimed at developing potent and selective A3AR agonists.

Early research identified that modifications at the N6 and 5' positions of the adenosine scaffold were critical for conferring A3AR selectivity. It was found that N6-benzyl substituents and 5'-uronamide modifications could significantly enhance affinity and selectivity for the A3 receptor. Specifically, the 5'-N-methyluronamide moiety was found to be optimal for A3 selectivity.[1] The introduction of a 4-aminobenzyl group at the N6 position culminated in the discovery of this compound, a compound with high affinity for the A3AR. This strategic molecular tailoring distinguishes this compound within the landscape of adenosine receptor agonists.

Logical Pathway to Discovery

The development of this compound followed a logical progression of molecular modifications to the parent adenosine molecule, guided by SAR studies.

Discovery_Pathway A Adenosine (Non-selective) B N6-Benzyladenosine (Increased A3 Affinity) A->B N6-substitution C Adenosine-5'-uronamide (Increased A3 Selectivity) A->C 5'-modification D N6-Benzyladenosine- 5'-N-methyluronamide (Combined Selectivity) B->D C->D E This compound (N6-(4-aminobenzyl)- 5'-N-methyluronamide) (Potent & Selective A3 Agonist) D->E Optimize N6-substituent

Figure 1: Logical progression of SAR leading to this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process starting from adenosine. The following protocol is a plausible route based on established methods for the synthesis of N6-substituted adenosine-5'-uronamide derivatives.[1]

Synthesis Workflow

Synthesis_Workflow Start Start: Adenosine Step1 Step 1: Protection (2',3'-O-isopropylidene) Start->Step1 Step2 Step 2: Oxidation (5'-carboxylic acid) Step1->Step2 Step3 Step 3: Amidation (5'-N-methyluronamide) Step2->Step3 Step4 Step 4: N1-Alkylation (with 4-nitrobenzyl bromide) Step3->Step4 Step5 Step 5: Dimroth Rearrangement (N1 to N6 migration) Step4->Step5 Step6 Step 6: Deprotection (Removal of isopropylidene) Step5->Step6 Step7 Step 7: Reduction (nitro to amino group) Step6->Step7 End End: this compound Step7->End

Figure 2: General workflow for the chemical synthesis of this compound.
Detailed Synthesis Protocol

  • Step 1: Protection of Adenosine: Adenosine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an aprotic solvent like acetone to yield 2',3'-O-isopropylideneadenosine.

  • Step 2: Oxidation to Carboxylic Acid: The 5'-hydroxyl group of the protected adenosine is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.

  • Step 3: Amidation: The resulting carboxylic acid is activated (e.g., using a carbodiimide coupling agent like EDC) and reacted with methylamine to form the 5'-N-methyluronamide.

  • Step 4: N1-Alkylation: The protected adenosine-5'-N-methyluronamide is reacted with 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF) to achieve alkylation at the N1 position of the purine ring.

  • Step 5: Dimroth Rearrangement: The N1-alkylated intermediate is treated with a base (e.g., sodium hydroxide) in an aqueous solution and heated to induce a Dimroth rearrangement, which migrates the benzyl group from the N1 to the N6 position.

  • Step 6: Deprotection: The 2',3'-O-isopropylidene protecting group is removed by treatment with an acid, such as trifluoroacetic acid or aqueous formic acid, to yield N6-(4-nitrobenzyl)-5'-N-methylcarbamoyladenosine.

  • Step 7: Reduction: The nitro group on the benzyl moiety is reduced to an amine using a standard reduction method, such as catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or using a reducing agent like sodium dithionite, to yield the final product, this compound.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the A3 adenosine receptor. The following tables summarize its binding affinities (Ki) at the four human adenosine receptor subtypes and its functional potency (EC50) in a cAMP assay.

Receptor Binding Affinities
CompoundhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)Selectivity (A1/A3)Selectivity (A2A/A3)Reference
This compound ~820~470>10001.4 - 430.5~1.9 - 585~1.1 - 335[1]
IB-MECA5050>10001.14545[1]
Cl-IB-MECA820470>10000.3324851424[1]
NECA1415620250.560.6[1]

Note: Ki values can vary between different studies and assay conditions. The range for this compound reflects this variability in the literature.

Functional Potency
CompoundAssayCell LineEC50 / IC50 (nM)Reference
This compound Inhibition of Forskolin-stimulated cAMPCHO-hA3AR~12[2]
Cl-IB-MECAInhibition of Forskolin-stimulated cAMPJurkat T cells3.5[2]
IB-MECAInhibition of Forskolin-stimulated cAMPJurkat T cells12[2]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human A3 adenosine receptor.

Binding_Assay_Workflow Start Start: Prepare Reagents Step1 1. Prepare Membranes (from cells expressing hA3AR) Start->Step1 Step2 2. Set up Assay Plate - Total Binding (Radioligand only) - Non-Specific Binding (+ excess cold ligand) - Competition (Radioligand + Test Compound) Step1->Step2 Step3 3. Add Reagents to Wells - Membranes - [125I]I-AB-MECA (Radioligand) - Buffer - Test Compound / Cold Ligand Step2->Step3 Step4 4. Incubate (e.g., 60-120 min at 25°C) Step3->Step4 Step5 5. Filtration (Separate bound from free radioligand) Step4->Step5 Step6 6. Scintillation Counting (Measure radioactivity on filters) Step5->Step6 Step7 7. Data Analysis (Calculate IC50 and Ki values) Step6->Step7 End End: Determine Ki Step7->End A3AR_Signaling cluster_membrane Plasma Membrane A3R A3 Adenosine Receptor G_protein Gi Protein (αβγ) A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ABMECA This compound ABMECA->A3R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Downstream Downstream Cellular Effects PKA->Downstream

References

Biological functions of A3 adenosine receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Functions of the A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a multifaceted role in a variety of physiological and pathophysiological processes. As a member of the adenosine receptor family, which also includes A1, A2A, and A2B subtypes, the A3AR is activated by the endogenous nucleoside adenosine.[1][2] Notably, A3AR expression is often low in normal tissues but becomes significantly upregulated in inflammatory and cancerous cells, making it a compelling target for therapeutic intervention.[3][4] This guide provides a comprehensive overview of the A3AR's biological functions, signaling pathways, and its implications in disease, with a focus on quantitative data, experimental methodologies, and pathway visualizations to support research and drug development efforts.

Core Biological Functions

The A3AR is involved in a diverse array of cellular responses, often exhibiting a dual nature with both pro- and anti-inflammatory, as well as pro- and anti-cancer effects, depending on the cellular context and physiological conditions.[2] Its primary functions are centered around cytoprotection, modulation of inflammation, and regulation of cell growth and death.

Cardioprotection

Activation of A3AR has been shown to confer significant cardioprotective effects, particularly in the context of ischemic heart disease.[1][5] A3AR agonists have been demonstrated to reduce infarct size in animal models of ischemia/reperfusion injury.[1][6] This protection is mediated through several mechanisms, including the activation of pro-survival signaling pathways like PI3K/Akt and ERK1/2, and the inhibition of apoptosis.[1][7] Unlike other adenosine receptor subtypes, A3AR-mediated cardioprotection can be sustained for a longer duration.[6][8]

Anti-inflammatory Effects

The A3AR is highly expressed in various immune and inflammatory cells, including mast cells, neutrophils, eosinophils, and lymphocytes.[1][9] Its activation generally leads to anti-inflammatory responses through the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.[3][10] A3AR agonists have shown therapeutic potential in animal models of inflammatory conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3][11] The anti-inflammatory mechanism often involves the downregulation of the NF-κB signaling pathway.[3]

Role in Cancer

A striking feature of the A3AR is its significant overexpression in a wide range of tumor cells compared to normal tissues, including leukemia, lymphoma, melanoma, and various carcinomas.[1][4][12] This differential expression has positioned the A3AR as a promising target for cancer therapy.[13] Activation of A3AR in cancer cells can induce apoptosis and inhibit cell proliferation.[4] The anticancer effects are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation, such as the Wnt and NF-κB pathways.[3]

Neuro-modulatory Functions

The A3AR is also expressed in the central nervous system and is implicated in both neuroprotective and neurodegenerative processes.[14] Its role in the brain is complex, with studies suggesting that A3AR activation can be neuroprotective in ischemic conditions but may also contribute to neuronal damage in other contexts.[15]

Signaling Pathways

The A3AR primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][7] However, it can also couple to other G proteins, such as Gq, to activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[5]

Key downstream signaling cascades activated by A3AR include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: A3AR activation stimulates the ERK1/2 and p38 MAPK pathways, which are involved in cell proliferation, differentiation, and survival.[1][5]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pro-survival pathway is often activated by A3AR, contributing to its cardioprotective and anti-apoptotic effects.[1][7]

  • NF-κB Pathway: A3AR activation can lead to the downregulation of the NF-κB pathway, which is a key regulator of inflammation and cell survival.[3]

  • Wnt/β-catenin Pathway: In the context of cancer, A3AR agonists have been shown to modulate the Wnt signaling pathway, leading to the inhibition of tumor growth.[3]

Below are diagrams illustrating the major signaling pathways associated with A3AR activation.

A3AR_Signaling_Pathways receptor A3 Adenosine Receptor g_protein Gi/o receptor->g_protein Agonist g_protein_q Gq receptor->g_protein_q Agonist nfkb NF-κB Pathway receptor->nfkb Modulates wnt Wnt/β-catenin Pathway receptor->wnt Modulates ac Adenylyl Cyclase g_protein->ac pi3k PI3K g_protein->pi3k erk ERK1/2 g_protein->erk p38 p38 MAPK g_protein->p38 plc Phospholipase C (PLC) g_protein_q->plc camp cAMP ac->camp pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ ip3->ca2 akt Akt pi3k->akt downstream Cardioprotection, Anti-inflammation, Anti-cancer effects akt->downstream erk->downstream p38->downstream nfkb->downstream wnt->downstream

Caption: Overview of A3 Adenosine Receptor signaling pathways.

Quantitative Data

The following tables summarize key quantitative data for representative A3AR ligands. It is important to note that binding affinities and functional potencies can vary significantly depending on the species and the experimental conditions.

Table 1: Binding Affinities (Ki) of Selected A3AR Agonists

CompoundHuman A3AR Ki (nM)Rat A3AR Ki (nM)Mouse A3AR Ki (nM)Reference
IB-MECA1.32430[3]
Cl-IB-MECA0.331.21.5[3]
Piclidenoson (CF101)1.02228[3]
Namodenoson (CF102)0.31.01.3[3]

Table 2: Functional Potencies (EC50/IC50) of Selected A3AR Agonists

CompoundAssayCell LineEC50/IC50 (nM)Reference
IB-MECAcAMP InhibitionCHO-hA3AR1.4[5]
Cl-IB-MECAcAMP InhibitionCHO-hA3AR0.5[5]
Piclidenoson (CF101)Inhibition of TNF-αRheumatoid Arthritis Synoviocytes10[9]

Table 3: Binding Affinities (Ki) of Selected A3AR Antagonists

CompoundHuman A3AR Ki (nM)Rat A3AR Ki (nM)Mouse A3AR Ki (nM)Reference
MRS119131>1000>1000[16]
MRS12200.654.83.2[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of A3AR function. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A3AR.

Radioligand_Binding_Assay start Start prep Prepare cell membranes expressing A3AR start->prep incubate Incubate membranes with radioligand (e.g., [125I]AB-MECA) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze end End analyze->end

References

AB-MECA Signaling Pathways In Vitro: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro signaling pathways activated by N⁶-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (AB-MECA), a potent and selective agonist for the A₃ adenosine receptor (A₃AR). This document details the core signaling cascades, provides quantitative data for receptor engagement and downstream effects, outlines detailed experimental protocols for key assays, and includes visualizations of the molecular pathways and experimental workflows.

Introduction to this compound and the A₃ Adenosine Receptor

The A₃ adenosine receptor is a G protein-coupled receptor (GPCR) that is expressed in various tissues and is implicated in a range of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia.[1] this compound is a widely used tool compound for studying the function of the A₃AR due to its high affinity and selectivity.[2] Upon binding of this compound, the A₃AR undergoes a conformational change, initiating a cascade of intracellular signaling events that are primarily mediated by heterotrimeric G proteins.

Core Signaling Pathways of this compound

The activation of the A₃AR by this compound initiates multiple downstream signaling pathways, with the primary pathways involving the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and Wnt/β-catenin signaling.

Gᵢ-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the A₃AR involves its coupling to inhibitory G proteins (Gαᵢ).[3] Upon activation by this compound, the Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA).

AB_MECA This compound A3AR A3AR AB_MECA->A3AR Gi Gαi A3AR->Gi activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates

This compound-induced Gᵢ-mediated inhibition of cAMP production.
MAPK/ERK Pathway Modulation

Activation of the A₃AR by this compound can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling cascade. This pathway is typically associated with the regulation of cell proliferation and differentiation.

AB_MECA This compound A3AR A3AR AB_MECA->A3AR binds G_protein G Protein A3AR->G_protein activates MEK MEK1/2 G_protein->MEK activates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates

This compound-induced activation of the MAPK/ERK pathway.
PI3K/Akt Signaling Pathway

The A₃AR can also signal through the phosphoinositide 3-kinase (PI3K)/Akt pathway. Upon activation, this pathway is generally associated with cell survival and anti-apoptotic effects. Studies have shown that A₃AR agonists can lead to a decrease in the levels of protein kinase B (Akt).[4]

AB_MECA This compound A3AR A3AR AB_MECA->A3AR binds PI3K PI3K A3AR->PI3K activates Akt Akt/PKB PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival promotes

This compound-induced activation of the PI3K/Akt pathway.
Wnt/β-catenin Signaling Pathway

A₃AR agonists have been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in development and disease, particularly cancer. Activation of A₃AR by the agonist IB-MECA has been demonstrated to decrease the levels of β-catenin in melanoma cells.[4] This occurs through the augmentation of glycogen synthase kinase 3β (GSK-3β) activity, which in turn phosphorylates β-catenin, targeting it for degradation.[4]

AB_MECA This compound A3AR A3AR AB_MECA->A3AR binds GSK3b GSK-3β A3AR->GSK3b activates beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Degradation Degradation beta_catenin->Degradation leads to

This compound-induced modulation of the Wnt/β-catenin pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various in vitro assays. Please note that specific EC₅₀/IC₅₀ values can vary depending on the cell line, receptor expression levels, and specific assay conditions.

Table 1: Radioligand Binding Affinity

RadioligandReceptorCell LineKᵢ (nM)
[¹²⁵I]I-AB-MECAHuman A₃ARCHO430.5[2]

Table 2: Functional Potency in cAMP Inhibition Assays

AgonistCell LineAssayEC₅₀ (nM)
This compoundCHO-hA₃ARcAMP InhibitionData not available
IB-MECA (analog)CHO-hA₃ARcAMP Inhibition~2-10

Note: Data for the closely related A₃AR agonist IB-MECA is provided as a reference.

Table 3: Functional Potency in MAPK/ERK Activation Assays

AgonistCell LineAssayEC₅₀ (nM)
This compoundHEK293-hA₃ARERK1/2 PhosphorylationData not available
NECA (non-selective)HEK293-hA₃ARERK1/2 Phosphorylation~10-100

Note: Data for the non-selective adenosine receptor agonist NECA is provided as a reference.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess this compound's effects on its primary signaling pathways.

General Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Assay cluster_2 Data Analysis Cell_Culture Cell Culture (e.g., HEK293, CHO) Transfection Transient/Stable Transfection (Human A3AR) Cell_Culture->Transfection Treatment Agonist Treatment (this compound) Transfection->Treatment cAMP_Assay cAMP Assay Treatment->cAMP_Assay Western_Blot Western Blot (pERK, pAkt, β-catenin) Treatment->Western_Blot Ca_Assay Calcium Mobilization Treatment->Ca_Assay Data_Analysis Data Analysis (EC50/IC50 Determination) cAMP_Assay->Data_Analysis Western_Blot->Data_Analysis Ca_Assay->Data_Analysis

General workflow for in vitro analysis of this compound signaling.
cAMP Accumulation Assay

Objective: To measure the inhibition of adenylyl cyclase activity by this compound.

Principle: A₃AR activation by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels, allowing for the measurement of inhibition.

Materials:

  • HEK293 or CHO cells stably expressing human A₃AR

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well white plates

Procedure:

  • Cell Seeding: Seed cells into 384-well white plates at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of forskolin.

  • Assay: a. Remove culture medium and add assay buffer. b. Add this compound dilutions to the wells. c. Add a fixed concentration of forskolin (typically EC₈₀) to all wells except the basal control. d. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the percentage inhibition of the forskolin-stimulated response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀.

Western Blot for ERK1/2 and Akt Phosphorylation

Objective: To detect changes in the phosphorylation status of ERK1/2 and Akt following A₃AR activation.

Principle: Western blotting uses specific antibodies to detect the phosphorylated (activated) forms of target proteins in cell lysates.

Materials:

  • HEK293 or CHO cells expressing A₃AR

  • 6-well plates

  • Serum-free medium

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates. b. Serum-starve cells for 4-18 hours before treatment. c. Treat cells with various concentrations of this compound for desired time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Add RIPA buffer, scrape cells, and collect lysate. c. Incubate on ice for 30 minutes and centrifuge to pellet debris.

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour. b. Incubate with primary antibody overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add ECL substrate and visualize bands using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Western Blot for β-catenin

Objective: To measure changes in total β-catenin levels following A₃AR activation.

Principle: Similar to the phosphorylation assays, Western blotting is used to quantify the total amount of β-catenin protein in response to this compound treatment.

Materials:

  • Cancer cell line known to be responsive to A₃AR agonists (e.g., melanoma cell line)

  • Materials for cell culture, treatment, lysis, and Western blotting as described in section 4.3.

  • Primary antibodies (anti-β-catenin, anti-β-actin or other loading control)

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound for a longer duration (e.g., 24 hours) to observe changes in total protein levels.

  • Cell Lysis, Protein Quantification, SDS-PAGE, and Transfer: Follow the procedures outlined in section 4.3.

  • Immunoblotting: a. Block the membrane. b. Incubate with anti-β-catenin primary antibody. c. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection and Analysis: a. Detect bands using ECL. b. Quantify β-catenin band intensity and normalize to a loading control (e.g., β-actin).

Conclusion

This compound serves as a critical pharmacological tool for elucidating the complex signaling networks regulated by the A₃ adenosine receptor. The primary in vitro signaling pathways initiated by this compound include the Gᵢ-mediated inhibition of adenylyl cyclase, and modulation of the MAPK/ERK, PI3K/Akt, and Wnt/β-catenin pathways. The experimental protocols provided in this guide offer a robust framework for the quantitative assessment of these signaling events, enabling researchers to further investigate the therapeutic potential of targeting the A₃AR in various disease contexts. Further research is warranted to determine the specific potency and efficacy of this compound across the full spectrum of its downstream signaling pathways.

References

A Technical Guide to AB-MECA: The Role of a Selective A3 Adenosine Receptor Agonist in Physiological Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AB-MECA, also known as IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methylcarboxamide) or Picladenoson (CF101), is a potent and highly selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) that is minimally expressed in normal tissues but is found to be overexpressed in inflammatory and cancerous cells, making it a prime therapeutic target.[1] Activation of A3AR by this compound initiates a complex network of signaling cascades that modulate a wide array of physiological and pathophysiological processes. This document provides an in-depth overview of this compound's mechanism of action, its role in cardioprotection, inflammation, and cancer, the associated signaling pathways, a summary of its quantitative parameters, and key experimental methodologies for its study.

Mechanism of Action

This compound exerts its effects by binding to and activating the A3 adenosine receptor. The A3AR primarily couples to inhibitory G proteins (Gαi) and Gq proteins.[2]

  • Gαi-Mediated Pathway: The canonical signaling pathway involves the coupling of A3AR to Gαi.[2] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a significant decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][3] This reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream targets, profoundly influencing processes such as cell growth and inflammation.[2][3]

  • G-Protein Independent Pathways: A3AR activation can also lead to G protein-independent signaling, most notably through the recruitment of β-arrestin.[2]

This dual coupling mechanism allows A3AR to regulate a diverse range of cellular functions, which can sometimes appear paradoxical—exhibiting both protective and damaging effects depending on agonist concentration and cellular context.[4][5]

Key Physiological Roles and Therapeutic Potential

This compound's selective activation of A3AR has demonstrated significant therapeutic potential across several key physiological systems.

Cardioprotection

This compound produces potent cardioprotective effects against myocardial ischemia/reperfusion injury.[6][7] It is a key player in ischemic preconditioning, where its activation of A3AR protects the heart.[6] This protection is conferred even when the compound is administered at the onset of reperfusion after an ischemic event, highlighting its potential for treating acute myocardial infarction.[6] However, it has been noted that higher concentrations can have lethal effects, necessitating careful dose-finding studies.[6]

Anti-Inflammatory Effects

The A3AR is overexpressed in inflammatory cells, and this compound leverages this to exert powerful anti-inflammatory effects. It has been shown to be effective in animal models of adjuvant-induced arthritis, where it ameliorates clinical manifestations, reduces cartilage and bone destruction, and decreases the number of osteoclasts. The mechanism involves the modulation of key inflammatory signaling proteins, including PI3K, Akt, IKK, and NF-κB, leading to a reduction in pro-inflammatory cytokines like TNF-α.[8]

Anti-Cancer Activity

A3AR is also overexpressed in various tumor types, including melanoma, lung, liver, and pancreatic cancer, positioning this compound as a targeted anti-cancer agent.[9][10][11] Its activation leads to the inhibition of cancer cell growth and proliferation.[3][7] Mechanistically, this compound has been shown to down-regulate the Wnt and Sonic hedgehog signaling pathways, crucial for tumor progression.[3][11] It decreases the expression of key proteins like β-catenin, c-myc, and cyclin D1, thereby arresting cell cycle and inhibiting tumor growth.[3][11]

Signaling Pathways Activated by this compound

The physiological effects of this compound are mediated through several interconnected signaling pathways.

Canonical Gαi-cAMP Pathway

This is the primary pathway initiated by this compound. Activation of A3AR leads to Gαi-mediated inhibition of adenylyl cyclase, reducing intracellular cAMP and subsequently PKA activity. This cascade is central to its role in modulating cell growth and inflammation.[2][3]

Gi_cAMP_Pathway This compound This compound A3AR A3AR This compound->A3AR Binds Gi Gαi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA Activity cAMP->PKA Inhibits Response Modulation of Gene Expression & Cell Growth PKA->Response

Caption: Canonical A3AR Gαi-mediated signaling pathway.

Pro-Survival PI3K/Akt and MAPK/ERK Pathways

This compound also stimulates pro-survival pathways, including the PI3K/Akt and MAPK/ERK cascades.[2] The PI3K/Akt pathway is crucial for inhibiting apoptosis, while the MAPK/ERK pathway is involved in regulating cell proliferation and differentiation.[2] The activation of these pathways can contribute to the protective effects of this compound, such as in cardioprotection.

Pro_Survival_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound A3AR A3AR This compound->A3AR PI3K PI3K A3AR->PI3K Activates MAPKKK MAPKKK (e.g., Raf) A3AR->MAPKKK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Activates MAPK MAPK (ERK1/2) MAPKK->MAPK Activates MAPK->Survival

Caption: A3AR-mediated activation of PI3K/Akt and MAPK/ERK pathways.

Anti-Cancer Wnt/β-Catenin Pathway Modulation

In cancer cells, this compound treatment leads to the inhibition of the Wnt signaling pathway. It increases the activity of GSK-3β, which in turn phosphorylates β-catenin, targeting it for ubiquitination and degradation.[3] The resulting decrease in β-catenin levels leads to reduced transcription of target genes like c-myc and cyclin D1, thereby suppressing tumor cell proliferation.[3][11]

Wnt_Pathway_Modulation This compound This compound A3AR A3AR This compound->A3AR PKA_Akt PKA / Akt (Inhibited) A3AR->PKA_Akt Inhibits GSK3b GSK-3β (Active) PKA_Akt->GSK3b Inhibits Phosphorylation (leading to GSK-3β activation) BetaCatenin β-Catenin GSK3b->BetaCatenin Phosphorylates Degradation Ubiquitination & Degradation BetaCatenin->Degradation Transcription ↓ c-myc, Cyclin D1 Transcription BetaCatenin->Transcription Reduced Nuclear Translocation

Caption: this compound mediated inhibition of the Wnt/β-Catenin pathway.

Quantitative Data Summary

The binding affinity (Ki) and functional potency (EC50) of this compound (IB-MECA) can vary depending on the species and experimental system. The table below summarizes key quantitative values reported in the literature.

ParameterSpecies/SystemReceptor SubtypeValueReference(s)
Ki HumanA31.1 nM[7]
HumanA112.6 nM[7]
HumanA2A56 nM[7]
Ki Human (CHO cells)A3430.5 nM[12]
Ki HumanA31.8 nM
HumanA151 nM
HumanA2A2900 nM
EC50 Cell-based (Gi/Go Activation)A318.8 µM (1.88 x 10⁻⁵ M)[13]

Note: Discrepancies in reported values may arise from different experimental conditions, such as radioligand choice, cell line expression levels, and assay buffers.

Experimental Protocols and Workflows

Studying the effects of this compound requires robust cell-based and in vivo assays. Below are methodologies for key experiments cited in the literature.

General Workflow for A3AR Cell-Based Assays

A typical workflow for investigating the cellular effects of this compound involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_workflow Experimental Workflow Culture 1. Cell Culture (e.g., HEK293-T with A3AR) Plate 2. Cell Plating (e.g., 96-well plate) Culture->Plate Starve 3. Serum Starvation (To reduce basal activity) Plate->Starve Treat 4. Treatment (this compound +/- other agents) Starve->Treat Lyse 5. Cell Lysis Treat->Lyse Assay 6. Downstream Assay (cAMP, Western Blot, etc.) Lyse->Assay Analyze 7. Data Acquisition & Analysis Assay->Analyze

Caption: General experimental workflow for A3AR cell-based assays.

Protocol: cAMP Accumulation Assay

This protocol is used to quantify the inhibition of adenylyl cyclase activity following A3AR activation.[2]

  • Cell Culture: Culture HEK293-T or CHO-K1 cells stably expressing the human A3AR in appropriate growth media.

  • Cell Plating: Seed cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight to allow for attachment.

  • Assay Protocol:

    • Wash cells with assay buffer.

    • Pre-incubate cells with varying concentrations of this compound.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Lyse the cells to release intracellular cAMP.

  • Detection: Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) and a plate reader.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound. Fit the data to a dose-response curve to determine the EC50 value.[2]

Protocol: ERK1/2 Phosphorylation Western Blot

This method detects the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.[2]

  • Cell Culture and Plating: Culture A3AR-expressing cells in 6-well plates until they reach 70-80% confluency.

  • Serum Starvation: To reduce basal ERK phosphorylation, starve the cells by replacing the growth medium with serum-free media for 12-24 hours prior to the experiment.[2]

  • Treatment: Treat the serum-starved cells with this compound at desired concentrations for a specified time course (e.g., 5-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol: In Vivo Xenograft Cancer Model

This protocol describes a method to assess the anti-tumor efficacy of this compound in vivo.[9][10]

  • Cell Preparation: Culture A549 human lung cancer cells under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 2 × 10⁶ cells per microliter.[10]

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Inject the prepared cell suspension into the flank or via the desired route (e.g., intrabronchial) of each mouse to initiate tumor development.[10]

  • Treatment: Once tumors are established and reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, other chemotherapeutics like doxorubicin). Administer treatment orally or via injection according to the study design.[9]

  • Monitoring: Monitor tumor growth regularly using calipers. Also, monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study, euthanize the animals.

    • Excise tumors and measure their final weight and volume.

    • Collect blood for analysis of biomarkers (e.g., measure TNF-α levels by ELISA).[9][10]

    • Tissues can be collected for histopathological analysis or Western blotting.

Conclusion

This compound is a powerful pharmacological tool and a promising therapeutic candidate that selectively targets the A3 adenosine receptor. Its ability to modulate fundamental cellular processes—including inflammation, cell survival, and proliferation—underpins its significant potential in treating a range of diseases from myocardial infarction to arthritis and cancer. The intricate signaling networks it activates, particularly the Gi-cAMP, PI3K/Akt, and Wnt pathways, offer multiple avenues for therapeutic intervention. Further research into its dose-dependent paradoxical effects and its performance in clinical trials will be critical in fully realizing its therapeutic utility. The experimental frameworks provided herein offer a foundation for researchers to further explore the complex and multifaceted role of this compound in physiology and medicine.

References

Preliminary Studies on the Effects of AB-MECA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary findings on the effects of AB-MECA, a selective agonist for the A3 adenosine receptor (A3AR). The document details its mechanism of action, particularly in the context of cancer cell proliferation, and provides methodologies for key experiments to facilitate further research and drug development.

Core Findings: this compound as an A3AR Agonist

This compound has been identified as a potent agonist for the A3 adenosine receptor. Its interaction with this receptor initiates a cascade of intracellular events with significant physiological consequences. The quantitative parameters of this interaction and its downstream effects are summarized below.

Quantitative Data Summary
ParameterValueCell/SystemReference
Binding Affinity (Ki) 430.5 nMHuman A3 receptor expressed in CHO cells[1][2][3]
Binding Affinity (Kd) 1.48 nMRat A3 receptors in CHO cells (radioligand)[1][2]
Binding Affinity (Kd) 3.42 nMRat A1 receptors in COS-7 cells (radioligand)[1][2]
Binding Affinity (Kd) 25.1 nMCanine A2a receptors in COS-7 cells (radioligand)[1][2]
TNF-α Inhibition (pD2) 6.9Primary cultured human lung macrophages[1][2]
Guinea Pig Trachea Contraction 0.1 µMIsolated guinea pig trachea ex vivo[1][2]
Bronchoconstriction 3 µg/kgOvalbumin-sensitized guinea pig model in vivo[1][2]

Mechanism of Action: The Wnt Signaling Pathway

Preliminary studies in melanoma cells indicate that this compound exerts its anti-proliferative effects through the modulation of the Wnt signaling pathway. Activation of the A3AR by this compound, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to a decrease in the activity of Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt).

The decreased activity of PKA and PKB/Akt results in reduced phosphorylation of Glycogen Synthase Kinase 3 beta (GSK-3β), leading to its activation. Active GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. The resulting decrease in β-catenin levels leads to the downregulation of its target genes, including the cell cycle regulators c-myc and cyclin D1, ultimately resulting in the inhibition of cell proliferation.

Caption: this compound signaling pathway in melanoma cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Melanoma Cell Growth Inhibition Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of melanoma cells.

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed melanoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed melanoma cells in 96-well plates start->seed_cells incubate_attach Incubate 24h for cell attachment seed_cells->incubate_attach treat_abmeca Treat cells with This compound or vehicle incubate_attach->treat_abmeca incubate_treat Incubate for 24, 48, or 72h treat_abmeca->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the A3 adenosine receptor.

Materials:

  • Cell membranes expressing the A3 adenosine receptor (e.g., from CHO cells)

  • Radiolabeled ligand (e.g., [¹²⁵I]this compound)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of unlabeled this compound or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of an unlabeled A3AR antagonist.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Ki value.

Western Blot Analysis

This technique is used to measure the protein levels of key components of the Wnt signaling pathway.

Materials:

  • Melanoma cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-GSK-3β, anti-GSK-3β, anti-β-catenin, anti-c-myc, anti-cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Western_Blot_Workflow start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Quantification & Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.

This guide provides a foundational understanding of the preliminary effects of this compound and the experimental approaches to investigate them. Further research is warranted to fully elucidate its therapeutic potential.

References

AB-MECA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of AB-MECA, a potent and selective agonist for the A3 adenosine receptor. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and visual representations of key biological pathways and workflows.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide, is a crucial tool for studying the A3 adenosine receptor.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide[1]
CAS Number 152918-26-8[1][2][3][4][5]
Molecular Formula C18H21N7O4[1][2][4]
Molecular Weight 399.4 g/mol [1][2][4]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO (10 mg/mL), ethanol (1 mg/mL), and dilute aqueous base (3.5 mg/mL). Insoluble in water.[1][2][6]
Storage Store at -20°C for long-term stability.[2][3][4]

Chemical Structure of this compound

G_Protein_Signaling cluster_membrane Cell Membrane AB_MECA This compound A3R A3 Adenosine Receptor AB_MECA->A3R Binds G_protein Gi / Gq A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PLC Phospholipase C G_protein->PLC Activates (Gq) ATP ATP cAMP cAMP PIP2 PIP2 IP3 IP3 DAG DAG ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets PIP2->IP3 Cleaves to PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Ca2_release->Cellular_Response PKC->Cellular_Response Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing A3 receptors start->prep_membranes incubation Incubate membranes with [¹²⁵I]I-AB-MECA and varying concentrations of this compound prep_membranes->incubation separation Separate bound and free radioligand by filtration incubation->separation counting Quantify bound radioactivity using a gamma counter separation->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis end End analysis->end

References

Methodological & Application

Application Notes: AB-MECA (IB-MECA and its Analogs) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound commonly referred to in literature as AB-MECA is likely N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) or its potent derivative, 2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA). These molecules are highly selective agonists for the A₃ adenosine receptor (A₃AR). The A₃AR is a G-protein coupled receptor that is minimally expressed in normal tissues but is often found to be overexpressed in various tumor cell lines and tissues. This differential expression makes it a compelling target for cancer therapy. Activation of A₃AR by agonists like IB-MECA and Cl-IB-MECA has been shown to induce potent anti-tumor effects by inhibiting the proliferation of cancer cells and promoting programmed cell death (apoptosis).[1][2]

Mechanism of Action

IB-MECA and its analogs exert their anti-proliferative effects primarily through the modulation of the Wnt/β-catenin signaling pathway.[1] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. The binding of an A₃AR agonist to its receptor, a Gi protein-coupled receptor, initiates a cascade of intracellular events.[1] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downregulation of Protein Kinase A (PKA) and Akt (also known as Protein Kinase B).[1]

The reduction in PKA and Akt activity allows for the dephosphorylation (activation) of Glycogen Synthase Kinase-3β (GSK-3β). Active GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1] The resulting decrease in nuclear β-catenin levels leads to reduced transcription of key oncogenes such as c-myc and cyclin D1, ultimately causing cell cycle arrest and the inhibition of tumor cell growth.[1][2]

A₃AR-Mediated Wnt Signaling Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IB_MECA This compound / IB-MECA A3AR A3 Adenosine Receptor (A3AR) IB_MECA->A3AR Binds Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production PKA_Akt PKA / Akt cAMP->PKA_Akt Inhibits GSK3b GSK-3β (active) PKA_Akt->GSK3b Inhibits activation GSK3b_p GSK-3β (inactive-p) GSK3b_p->GSK3b Dephosphorylation (Activation) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates degradation Proteasomal Degradation beta_catenin->degradation Marked for TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Binds target_genes Target Genes (c-myc, cyclin D1) TCF_LEF->target_genes Activates Transcription growth_inhibition Cell Growth Inhibition target_genes->growth_inhibition Downregulation leads to

Caption: this compound (IB-MECA) signaling pathway leading to cancer cell growth inhibition.

Data Presentation

The cytotoxic effects of A₃AR agonists can be quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit cell viability by 50%. These values vary depending on the specific cell line and experimental conditions.

Table 1: Cytotoxicity (IC₅₀) of Cl-IB-MECA in Various Cell Lines after 72h Incubation

Cell Line Cancer Type IC₅₀ (µM) Reference
JoPaca-1 Pancreatic Carcinoma 25.26 ± 1.6 [3]
Hep-3B Hepatocellular Carcinoma 10.68 ± 1.1 [3]
A549 Lung Carcinoma 33.92 ± 1.4 [3]
A375 Malignant Melanoma 38.64 ± 1.2 [3]
Caki-1 Renal Cell Carcinoma > 50 [3]
HCT-116 Colorectal Carcinoma > 50 [3]
PC-3 Prostate Cancer 14.00 [4]
MCF-7 Breast Cancer > 50 [3]

| MRC-5 | Normal Lung Fibroblast | > 50 |[3] |

Note: Data is primarily for Cl-IB-MECA, a potent and commonly used analog of IB-MECA. IC₅₀ values are subject to variation based on assay type, incubation time, and specific cell culture conditions.

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound (or its analogs) on cancer cell lines.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the cytotoxic effect of this compound on a chosen cell line and is used to calculate the IC₅₀ value.

Workflow: Cell Viability Assay

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate 24h (allow attachment) seed_cells->incubate_attach treat_drug Treat with serial dilutions of this compound incubate_attach->treat_drug incubate_treat Incubate for 48-72h treat_drug->incubate_treat add_mts Add MTS reagent to each well incubate_treat->add_mts incubate_mts Incubate 1-4h at 37°C add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end G start Start seed_cells Seed cells in 6-well plate start->seed_cells incubate_attach Incubate 24h seed_cells->incubate_attach treat_drug Treat with this compound (e.g., at IC50 concentration) incubate_attach->treat_drug incubate_treat Incubate for 24-48h treat_drug->incubate_treat harvest_cells Harvest cells (including supernatant) incubate_treat->harvest_cells wash_cells Wash cells with ice-cold PBS harvest_cells->wash_cells stain_cells Resuspend in Binding Buffer. Add Annexin V-FITC & PI wash_cells->stain_cells incubate_stain Incubate 15 min in the dark stain_cells->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze end End analyze->end G start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Prepare protein lysates (RIPA buffer) treat_cells->lyse_cells quantify Quantify protein (BCA assay) lyse_cells->quantify denature Denature proteins with Laemmli buffer quantify->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (5% milk or BSA) transfer->block primary_ab Incubate with primary antibody (4°C O/N) block->primary_ab secondary_ab Wash, then incubate with HRP-conjugated 2° antibody primary_ab->secondary_ab detect Wash, add ECL substrate, and image chemiluminescence secondary_ab->detect end End detect->end

References

Application Notes and Protocols for In Vivo Dissolution of AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for the dissolution of AB-MECA, a potent A3 adenosine receptor agonist, for in vivo research applications. The information is targeted toward researchers, scientists, and professionals in drug development.

Compound Information

Compound Name CAS Number Molecular Formula Molecular Weight General Description
This compound152918-26-8C₁₈H₂₁N₇O₄399.4 g/mol A high-affinity A3 adenosine receptor agonist.[1]

Solubility Data

This compound is a crystalline solid that is insoluble in water.[2] The following table summarizes its solubility in various solvents. For in vivo applications, it is crucial to first dissolve this compound in an organic solvent before further dilution in an aqueous-based vehicle.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mL[2], 55 mg/mL (with ultrasonic treatment)[1]Common initial solvent for creating a stock solution.
Ethanol1 mg/mL[2]Can be used as an alternative to DMSO.
Dilute Aqueous Base3.5 mg/mL[2]The specific base and concentration should be optimized.
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin0.3 mg/mL[2]A potential vehicle for increasing aqueous solubility.

Recommended In Vivo Formulations

For systemic administration in animal models, a multi-component vehicle is often necessary to ensure the solubility and stability of this compound. Here are established formulations that have been successfully used.

Formulation Composition Achievable Concentration Key Advantages
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]≥ 2.75 mg/mL[3]A widely used vehicle for poorly soluble compounds, suitable for various administration routes.
10% DMSO, 90% (20% SBE-β-CD in saline)[3]≥ 2.75 mg/mL[3]Cyclodextrin-based formulation can enhance solubility and reduce potential toxicity of organic solvents.
10% DMSO, 90% Corn Oil[3]≥ 2.75 mg/mL[3]Suitable for subcutaneous or intraperitoneal injections, providing a slower release profile.

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mg/mL concentration.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • For concentrations approaching the solubility limit, sonication in an ultrasonic bath for 5-10 minutes can facilitate dissolution.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Preparation of the In Vivo Dosing Solution (Example using Formulation 1)

Materials:

  • 10 mg/mL this compound in DMSO stock solution

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

Protocol:

  • Calculate the required volumes of each component based on the desired final concentration of this compound and the total volume of the dosing solution. For example, to prepare 1 mL of a 1 mg/mL dosing solution:

    • This compound stock (10 mg/mL): 100 µL

    • PEG300: 400 µL

    • Tween-80: 50 µL

    • Saline: 450 µL

  • In a sterile conical tube, add the components in the following order, ensuring complete mixing after each addition: a. Add the PEG300. b. Add the this compound in DMSO stock solution and vortex thoroughly. c. Add the Tween-80 and vortex until the solution is clear. d. Add the saline and vortex to achieve a homogenous solution.

  • The final solution should be clear and free of precipitates.

  • Prepare the dosing solution fresh on the day of the experiment.

Visualization of Key Pathways

This compound Signaling Pathway

This compound acts as an agonist for the A3 adenosine receptor (A3AR), which is a G-protein coupled receptor.[1][4] Activation of A3AR by this compound initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[5][6] This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Akt.[5] The pathway further influences the Wnt signaling cascade through the regulation of GSK-3β and β-catenin.[5]

AB_MECA_Signaling AB_MECA This compound A3AR A3 Adenosine Receptor (A3AR) AB_MECA->A3AR Gi_protein Gi Protein A3AR->Gi_protein activates AC Adenylyl Cyclase (AC) Gi_protein->AC Akt Akt Gi_protein->Akt inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA GSK3b GSK-3β PKA->GSK3b inhibits Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Transcription Gene Transcription (e.g., c-myc, cyclin D1) beta_catenin->Transcription In_Vivo_Workflow Preparation 1. Prepare this compound Dosing Solution Animal_Acclimation 2. Animal Acclimation Preparation->Animal_Acclimation Administration 3. Administer this compound (e.g., i.p., i.v., p.o.) Animal_Acclimation->Administration Monitoring 4. Monitor Animals Administration->Monitoring Data_Collection 5. Collect Data and Samples Monitoring->Data_Collection Analysis 6. Analyze Results Data_Collection->Analysis

References

Application Notes and Protocols for Utilizing AB-MECA in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) in radioligand binding assays. This compound is a potent and selective agonist for the A₃ adenosine receptor, making its radiolabeled form, [¹²⁵I]I-AB-MECA, an invaluable tool for characterizing this receptor subtype.

Introduction to this compound

This compound is a derivative of adenosine that exhibits high affinity and selectivity for the A₃ adenosine receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation, cardioprotection, and cancer.[1][2] The iodinated version, [¹²⁵I]I-AB-MECA, is a widely used radioligand for the direct quantification and characterization of A₃ adenosine receptors in tissues and cell lines.[3] While highly selective for A₃ receptors, it's important to note that this compound can also bind to A₁ and A₂ₐ adenosine receptors, albeit with lower affinity.[4][5]

Data Presentation: Binding Affinities of this compound and Related Ligands

The binding affinities (Ki or Kd in nM) of this compound and the related selective A₃ agonist IB-MECA for various adenosine receptor subtypes are summarized below. These values have been compiled from studies using membrane preparations from different species and cell lines.

CompoundReceptor SubtypeSpecies/Cell LineBinding Affinity (Ki/Kd in nM)Reference
This compound Human A₃CHO Cells430.5 (Ki)[1]
[¹²⁵I]this compound Rat A₃RBL-2H3 Cells3.61 (Kd)[1]
Rat A₃Transfected CHO Cells1.48 (Kd)[4]
Rat A₁COS-7 Cells3.42 (Kd)[4]
Canine A₂ₐCOS-7 Cells25.1 (Kd)[4]
Human A₃HEK293 Cells0.59 (Kd)[3]
Rat Brain Membranes2.28 (Kd)[6]
IB-MECA Human A₃1.1 (Ki)[5]
Human A₁54 (Ki)[5]
Human A₂ₐ56 (Ki)[5]

Experimental Protocols

Membrane Preparation from Tissues or Cells

This protocol describes the preparation of crude membrane fractions containing the adenosine receptors of interest.

Materials:

  • Tissue or cultured cells

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • Bradford or BCA protein assay kit

Protocol:

  • Harvest tissues or cells and wash with ice-cold PBS.

  • Resuspend the pellet in 20 volumes of ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

  • Homogenize the suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation step.

  • Resuspend the final pellet in a suitable buffer (e.g., assay binding buffer) or a buffer containing 10% sucrose for long-term storage at -80°C.[7]

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [¹²⁵I]I-AB-MECA.[8][9][10]

Materials:

  • Membrane preparation

  • [¹²⁵I]I-AB-MECA

  • Unlabeled non-selective adenosine receptor agonist (e.g., NECA) for determining non-specific binding

  • Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[7]

  • 96-well plates

  • Filtration apparatus with glass fiber filters (e.g., GF/C)

  • Scintillation counter and scintillation cocktail

Protocol:

  • Prepare serial dilutions of [¹²⁵I]I-AB-MECA in the assay binding buffer. A typical concentration range is 0.1 to 20 nM.[7]

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • For total binding wells, add a specific amount of membrane preparation (e.g., 50-120 µg protein for tissue membranes) and the corresponding concentration of [¹²⁵I]I-AB-MECA.[7]

  • For non-specific binding wells, add the membrane preparation, [¹²⁵I]I-AB-MECA, and a high concentration of an unlabeled ligand (e.g., 10 µM NECA) to saturate the receptors.

  • Bring the final volume in each well to 250 µL with assay binding buffer.[7]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[7]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.

Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the adenosine receptors by measuring its ability to compete with a fixed concentration of [¹²⁵I]I-AB-MECA.[9]

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound(s).

Protocol:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of [¹²⁵I]I-AB-MECA (typically at or near its Kd value), and increasing concentrations of the unlabeled test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubate, filter, and measure radioactivity as described in the saturation binding protocol.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[11]

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Activation of A₁ and A₃ adenosine receptors by an agonist like this compound initiates intracellular signaling cascades through G proteins.

Adenosine_A1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Ca_channels Ca²⁺ Channels G_protein->Ca_channels Inhibits K_channels K⁺ Channels G_protein->K_channels Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Increases AB_MECA This compound AB_MECA->A1R Binds Adenosine_A3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3R A3 Receptor G_protein Gi/Gq Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (via Gi) PLC Phospholipase C G_protein->PLC Activates (via Gq) MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases IP3_Ca IP3 / Ca²⁺ PLC->IP3_Ca Increases AB_MECA This compound AB_MECA->A3R Binds Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue) Incubation 4. Incubation (Membranes + Radioligand +/- Competitor) Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand Dilutions ([¹²⁵I]I-AB-MECA) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Unlabeled Competitor Dilutions Competitor_Prep->Incubation Filtration 5. Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Measures radioactivity) Filtration->Counting Data_Analysis 7. Data Analysis (Calculate Kd, Bmax, Ki) Counting->Data_Analysis

References

Application Notes and Protocols for Studying AB-MECA in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuroinflammation is a critical process in the central nervous system (CNS) that acts as a protective response against harmful stimuli like pathogens, toxins, or neuronal injury.[1] This complex inflammatory reaction involves the activation of glial cells, such as microglia and astrocytes, and the production of various inflammatory mediators, including cytokines, chemokines, and reactive oxygen species.[1][2][3] While acute neuroinflammation is a crucial defense mechanism, chronic or uncontrolled inflammation can become detrimental, contributing to neuronal damage and the progression of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[4][5][6]

AB-MECA (N6-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine) is a selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor found on various cell types, including neurons and glial cells.[7] Activation of the A3AR has been shown to exert both pro- and anti-inflammatory effects depending on the context, making it a target of significant interest for therapeutic intervention in neuroinflammatory conditions.[7][8][9] These application notes provide detailed protocols for investigating the effects of this compound in established in vitro and in vivo models of neuroinflammation.

This compound Signaling Pathway

This compound exerts its effects by binding to the A3 adenosine receptor, which primarily couples to inhibitory G proteins (Gi).[9][10] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, A3AR activation can modulate several key pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) pathways, including ERK and p38.[10][11] By influencing these pathways, this compound can regulate the expression and release of various pro- and anti-inflammatory cytokines and mediators.[11]

AB_MECA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces MAPK MAPK Pathway (e.g., ERK, p38) cAMP->MAPK NFkB NF-κB Pathway MAPK->NFkB Influences Cytokines Modulation of Cytokine Gene Expression NFkB->Cytokines Regulates AB_MECA This compound AB_MECA->A3AR Experimental_Workflow start Model Selection model_vitro In Vitro Model (e.g., Microglia, Co-cultures) start->model_vitro model_vivo In Vivo Model (e.g., LPS-injected mice) start->model_vivo induce Induction of Neuroinflammation (e.g., LPS, IFN-γ) model_vitro->induce model_vivo->induce treat Treatment with this compound (Dose-response analysis) induce->treat analyze Outcome Analysis treat->analyze endpoints_vitro In Vitro Endpoints: - Cytokine Profile (ELISA) - Gene Expression (qRT-PCR) - Protein Analysis (Western Blot) - Cell Viability (MTT Assay) analyze->endpoints_vitro endpoints_vivo In Vivo Endpoints: - Behavioral Tests - Immunohistochemistry (Iba1, GFAP) - Brain Cytokine Levels - Histology analyze->endpoints_vivo

References

Application Notes: AB-MECA for In Vitro Inflammation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA)

Catalogue Number: BCH-A0381

For Research Use Only.

Introduction

This compound is a potent and selective agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including inflammation. Activation of the A₃AR has been shown to exert cytoprotective and anti-inflammatory effects, making this compound and related compounds valuable tools for research in immunology, oncology, and cardiovascular diseases. These application notes provide detailed protocols for utilizing this compound to investigate its anti-inflammatory properties in established in vitro models, particularly in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Mechanism of Action

This compound mediates its anti-inflammatory effects by binding to and activating the A₃AR. The A₃AR is primarily coupled to the inhibitory G protein (Gᵢ), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, A₃AR activation can influence intracellular calcium (Ca²⁺) mobilization.[1][2] These initial signaling events trigger downstream pathways that collectively suppress the inflammatory response. In macrophage models, A₃AR activation has been demonstrated to inhibit the activation of critical pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] The net result is a reduction in the expression and secretion of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[3]

AB_MECA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3AR Gi Gαi Protein A3AR->Gi Activates ERK ERK1/2 A3AR->ERK Inhibits Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibits PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt cAMP cAMP ↓ AC->cAMP ABMECA This compound ABMECA->A3AR Binds IKK IKK PI3K_Akt->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB / IκBα NFkB NF-κB NFkB_complex->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation pERK p-ERK1/2 pERK->NFkB_nuc Modulates Genes Pro-inflammatory Gene Transcription ↓ NFkB_nuc->Genes Experimental_Workflow cluster_assays Downstream Assays start Start: Culture RAW 264.7 Cells seed Seed Cells into Plates (e.g., 24-well or 6-well) start->seed adhere Allow Adherence Overnight seed->adhere pretreat Pre-treat with this compound (Dose-Response) or Vehicle (30-60 min) adhere->pretreat stimulate Stimulate with LPS (100 ng/mL - 1 µg/mL) pretreat->stimulate incubate Incubate for Designated Time stimulate->incubate collect_sup Collect Supernatant incubate->collect_sup lyse_cells Collect Cell Lysate incubate->lyse_cells elisa ELISA (TNF-α, IL-1β) collect_sup->elisa griess Griess Assay (NO) collect_sup->griess western Western Blot (p-ERK, IκBα) lyse_cells->western qpcr qPCR (iNOS, TNF-α mRNA) lyse_cells->qpcr analyze Data Analysis (Calculate IC₅₀, Statistical Significance) elisa->analyze griess->analyze western->analyze qpcr->analyze

References

Application Notes: AB-MECA in Functional Assays for A3 Adenosine Receptor (A3AR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) is a potent agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). The A3AR is a therapeutic target for various conditions, including cancer, inflammatory diseases, and ischemia.[1] Its activation by agonists like this compound initiates a cascade of intracellular signaling events that modulate diverse cellular functions.[1] This document provides detailed protocols for key functional assays used to characterize the activation of A3AR by this compound and presents quantitative data for this agonist.

A3AR Signaling Pathways

The A3AR primarily couples to inhibitory G proteins (Gαi/o), leading to the modulation of several downstream signaling pathways.[1][2] Upon agonist binding, the canonical pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] A3AR activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2, and the PI3K/Akt pathway, which is crucial for cell survival.[1][2] Furthermore, A3AR can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2]

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A3AR A3AR Gi Gαi/o A3AR->Gi This compound Gq Gαq A3AR->Gq This compound AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Ca ↑ [Ca²⁺]i PLC->Ca Gi->AC PI3K PI3K Gi->PI3K Gq->PLC Akt Akt PI3K->Akt ERK ERK1/2 PI3K->ERK via Ras/MEK PKA ↓ PKA cAMP->PKA Response Cellular Response PKA->Response Ca->Response Akt->Response ERK->Response

Figure 1: A3AR signaling pathways activated by this compound.

Functional Assays for A3AR Activation

Several in vitro assays are commonly employed to measure the functional consequences of A3AR activation by this compound. These include radioligand binding assays, cAMP accumulation assays, and calcium mobilization assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to A3AR.[4]

Binding_Assay_Workflow prep 1. Prepare A3AR-expressing cell membranes setup 2. Set up Assay Plate: - Membranes - Radioligand ([¹²⁵I]I-AB-MECA) - Unlabeled this compound (variable conc.) prep->setup incubate 3. Incubate to reach equilibrium setup->incubate filter 4. Separate bound/free ligand (Vacuum Filtration) incubate->filter wash 5. Wash filters filter->wash count 6. Measure radioactivity (Scintillation Counter) wash->count analyze 7. Calculate IC₅₀ and Kᵢ values count->analyze

Figure 2: Workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Membrane Preparation : Culture cells (e.g., HEK293 or CHO) stably expressing the human A3AR.[4] Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.[4] Centrifuge the homogenate to pellet the cell membranes, wash the pellet, and resuspend it in an appropriate assay buffer.[4]

  • Assay Setup : In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective A3AR radioligand such as [¹²⁵I]I-AB-MECA, and varying concentrations of unlabeled this compound.[5]

  • Incubation : Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4][6]

  • Filtration : Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.[4]

  • Washing : Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[6]

  • Detection : Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis : Plot the specific binding against the concentration of this compound. Use non-linear regression to determine the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[5]

cAMP Accumulation Assay

This functional assay measures the potency (EC50) and efficacy (Emax) of this compound by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.[1][5]

cAMP_Assay_Workflow plate_cells 1. Plate A3AR-expressing cells in a 96-well plate pre_incubate 2. Pre-incubate cells with PDE inhibitor (e.g., IBMX) plate_cells->pre_incubate stimulate 3. Add Forskolin (to stimulate cAMP) + varying concentrations of this compound pre_incubate->stimulate incubate 4. Incubate for 15-30 minutes at 37°C stimulate->incubate lyse 5. Lyse cells incubate->lyse detect 6. Measure cAMP concentration (e.g., HTRF, ELISA, GloSensor) lyse->detect analyze 7. Plot % inhibition vs. [this compound] and calculate EC₅₀ detect->analyze

Figure 3: Workflow for a cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture : Culture CHO-K1 or HEK293 cells stably expressing the human A3AR in the appropriate medium.[1]

  • Cell Plating : Seed the cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.[1]

  • Assay Protocol :

    • Replace the culture medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor, like IBMX, to prevent the degradation of cAMP, and incubate for 30 minutes.[1]

    • Add varying concentrations of this compound along with a cAMP-stimulating agent such as forskolin.[1]

    • Incubate for 15-30 minutes at 37°C.[1]

  • Cell Lysis : Lyse the cells as per the instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits like GloSensor).[1][7]

  • Detection : Measure the intracellular cAMP concentration using a plate reader.[1]

  • Data Analysis : Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 value.[1]

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate an increase in intracellular calcium ([Ca²⁺]i), typically through Gq protein coupling.[8][9]

Calcium_Assay_Workflow plate_cells 1. Plate A3AR-expressing cells in a black, clear-bottom 96-well plate load_dye 2. Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate 3. Incubate for dye uptake load_dye->incubate read_baseline 4. Measure baseline fluorescence incubate->read_baseline add_agonist 5. Inject varying concentrations of This compound read_baseline->add_agonist read_response 6. Measure fluorescence change over 1-3 minutes add_agonist->read_response analyze 7. Calculate ΔF (Peak - Baseline) and determine EC₅₀ read_response->analyze

Figure 4: Workflow for a calcium mobilization assay.

Detailed Protocol:

  • Cell Plating : Seed A3AR-expressing cells (e.g., CHO-A3) into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well and incubate overnight.[10][11]

  • Dye Loading : Remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10] Incubate the plate at 37°C to allow the cells to take up the dye.

  • Assay Measurement :

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.[9][10]

    • The instrument then automatically injects varying concentrations of this compound into the wells.[10]

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.[10]

  • Data Analysis : The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of the compound.[10] Plot ΔF against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Quantitative Data for this compound

The potency and affinity of this compound can vary depending on the cell line, receptor species, and assay conditions. The following tables summarize representative data for this compound and related agonists.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50/IC50) of A3AR Agonists

CompoundSpecies/ReceptorAssay TypeValue (nM)Reference
[¹²⁵I]I-AB-MECA Human A3ARRadioligand Binding (Kd)0.59[12]
[¹²⁵I]I-AB-MECA Rat A3AR (CHO cells)Radioligand Binding (Kd)1.48 ± 0.33[13]
IB-MECA Human A3ARRadioligand Binding (Ki)1.8
IB-MECA Jurkat Cells (Human)cAMP Inhibition (IC50)12 ± 1[8]
Cl-IB-MECA Human A3ARRadioligand Binding (Ki)1.4
Cl-IB-MECA Jurkat Cells (Human)cAMP Inhibition (IC50)3.5 ± 0.3[8]
IB-MECA ADORA3 Nomad Cell LineGi/Go Activation (EC50)18,800[14]

Note: Data is compiled from multiple sources and assay conditions may vary. Kd refers to the dissociation constant for a radioligand, Ki is the inhibition constant for a competing ligand, and EC50/IC50 values represent the concentration for 50% of maximal effect in functional assays.

References

Application Notes and Protocols for Western Blot Analysis of AB-MECA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR).[1] The A3AR is a promising therapeutic target for various conditions, including cancer, inflammation, and cardiovascular disorders.[1] Activation of A3AR by agonists like this compound initiates a cascade of intracellular signaling events that can modulate critical cellular processes such as proliferation, survival, and inflammation.[1][2]

Western blotting is a powerful and widely used technique to investigate these signaling pathways.[1][3] It allows for the detection and semi-quantitative analysis of specific proteins, including the phosphorylation status of key signaling molecules, thereby providing insight into the mechanism of action of compounds like this compound.[4][5] This document provides a detailed protocol for using Western blot analysis to study the effects of this compound treatment on downstream signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways.

Key Signaling Pathways Modulated by this compound

Upon binding to the A3AR, which is primarily coupled to Gi/o proteins, this compound can trigger multiple downstream signaling cascades.[1] Understanding these pathways is crucial for interpreting Western blot results.

  • PI3K/Akt Pathway: Activation of A3AR can lead to the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B) through a Phosphoinositide 3-kinase (PI3K)-dependent mechanism.[1][6][7] This pathway is central to promoting cell survival and inhibiting apoptosis.[8][9]

  • MAPK/ERK Pathway: A3AR stimulation can also modulate the phosphorylation of ERK1/2, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][10] This pathway plays a significant role in regulating cell proliferation, differentiation, and development.[8]

  • NF-κB Pathway: Studies have demonstrated that A3AR agonists can modulate the NF-κB signaling pathway, which is critically involved in regulating inflammatory responses and cancer progression.[6][7]

AB_MECA_Signaling cluster_0 AB_MECA This compound A3AR A3 Adenosine Receptor (A3AR) AB_MECA->A3AR Gi Gi Protein A3AR->Gi Activates PI3K PI3K Gi->PI3K Modulates MEK MEK1/2 Gi->MEK Modulates Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Survival Cell Survival & Anti-Apoptosis p_Akt->Survival ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 (Active) ERK->p_ERK Phosphorylation Proliferation Cell Proliferation & Differentiation p_ERK->Proliferation

This compound signaling pathways through the A3AR.

Experimental Workflow

A typical Western blot analysis following drug treatment involves several key stages, from sample preparation to data interpretation.[11] Each step is critical for obtaining reliable and reproducible results.

Western_Blot_Workflow A 1. Cell Culture & Plating B 2. This compound Treatment (Dose-Response / Time-Course) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Protein Transfer (to PVDF or Nitrocellulose) E->F G 7. Immunoblotting (Blocking & Antibody Incubation) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry & Normalization) H->I

Overall experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cell line used.

  • Cell Culture: Culture the chosen cell line (e.g., a line known to express A3AR) in the appropriate complete growth medium until they reach 70-80% confluency.[10]

  • Serum Starvation (Optional): To reduce basal phosphorylation levels of signaling proteins like ERK and Akt, you may serum-starve the cells for 12-24 hours in a serum-free or low-serum medium prior to treatment.[10]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1 hr, 24 hr) at 37°C in a CO2 incubator.

Protein Extraction (Cell Lysis)

This procedure should be performed on ice to minimize protein degradation.[12][13]

  • After treatment, place the culture dishes on ice and aspirate the medium.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14]

  • Aspirate the PBS completely.

  • Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails to each dish (e.g., 100-200 µL for a 6-well plate or 500 µL for a 10 cm dish).[15][16]

  • Scrape the adherent cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[16]

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[11]

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[16]

Protein Quantification

Accurate protein quantification is essential for ensuring equal loading of samples for quantitative analysis.[17][18] The Bicinchoninic Acid (BCA) assay is a common and reliable method.[17]

  • Perform a BCA protein assay according to the manufacturer's instructions.[11]

  • Briefly, prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) to create a standard curve.

  • Incubate a small aliquot of each lysate and the standards with the BCA working reagent.

  • Measure the absorbance at 562 nm using a plate reader.

  • Determine the protein concentration of each sample by comparing its absorbance to the standard curve.

SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Based on the protein quantification, dilute each lysate to the same concentration with lysis buffer.

    • Add 4X or 6X Laemmli sample buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[15][16]

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-30 µg of total protein) into the wells of an SDS-polyacrylamide gel.[10][19]

    • Include a pre-stained molecular weight marker in one lane.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20] If using PVDF, pre-activate the membrane with methanol for 1 minute.[19]

    • Perform the transfer using a wet or semi-dry transfer system according to standard protocols.[20]

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[20]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[15][20]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2) diluted in blocking buffer.[15] Incubation is typically performed overnight at 4°C with gentle agitation.[10][21] The optimal antibody dilution should be determined based on the manufacturer's datasheet.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[20]

    • Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.[15]

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.[11]

    • Capture the chemiluminescent signal using a CCD-based digital imager.[11] Avoid using X-ray film for quantitative analysis due to its limited dynamic range.[16]

  • Data Analysis:

    • Quantify the band intensity for each protein using image analysis software.[5]

    • To account for loading variations, normalize the intensity of the target protein (e.g., phospho-Akt) to a loading control (e.g., GAPDH, β-actin) or to the total protein level of the target (e.g., total Akt).[18]

    • Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control.[18]

Data Presentation

Quantitative data from Western blot experiments should be summarized for clear interpretation and comparison.

Table 1: Densitometric Analysis of Key Signaling Proteins after this compound Treatment

Target ProteinTreatment GroupNormalized Band Intensity (Arbitrary Units)Fold Change (vs. Control)
p-Akt (Ser473) Control (Vehicle)1.0 ± 0.151.0
This compound (1 µM)2.8 ± 0.302.8
Total Akt Control (Vehicle)1.0 ± 0.121.0
This compound (1 µM)1.1 ± 0.101.1
p-ERK1/2 (Thr202/Tyr204) Control (Vehicle)1.0 ± 0.201.0
This compound (1 µM)0.4 ± 0.080.4
Total ERK1/2 Control (Vehicle)1.0 ± 0.111.0
This compound (1 µM)0.9 ± 0.140.9
GAPDH (Loading Control) Control (Vehicle)1.0 ± 0.091.0
This compound (1 µM)1.0 ± 0.101.0
Data are represented as mean ± standard deviation from three independent experiments. This table presents hypothetical data for illustrative purposes.

References

Troubleshooting & Optimization

AB-MECA Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the A3 adenosine receptor agonist, AB-MECA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective agonist for the A3 adenosine receptor (A3AR).[1][2][3] The A3AR is a G protein-coupled receptor (GPCR) that, upon activation by this compound, primarily couples to inhibitory G proteins (Gαi). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound can also activate other signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.

Q2: What are the recommended solvents for dissolving this compound?

This compound is poorly soluble in aqueous solutions. The recommended primary solvent is dimethyl sulfoxide (DMSO).[1][2][3][4] It also has limited solubility in ethanol.

Q3: I'm observing precipitation after diluting my this compound stock solution in cell culture media. What could be the cause?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for compounds with low water solubility. This can be caused by several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its aqueous solubility.

  • Improper Dilution: Rapidly adding the concentrated DMSO stock to the media can create localized high concentrations, causing the compound to crash out of solution.

  • Media Composition: Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.

  • Temperature and pH: Changes in temperature or pH of the media can affect the solubility of the compound.

Q4: How should I store my this compound stock solution?

It is recommended to prepare stock solutions, aliquot them into tightly sealed vials, and store them at -20°C or -80°C for long-term stability.[1] For solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is suggested.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents. Please note that solubility can be affected by factors such as temperature, purity, and the presence of other solutes.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 10 - 55 mg/mL~25 - 137.7 mMUltrasonication may be required to achieve higher concentrations.[1][2]
Ethanol 1 mg/mL~2.5 mMLimited solubility.
Water InsolubleInsoluble
Aqueous Base (dilute) 3.5 mg/mL~8.76 mM
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin 0.3 mg/mL~0.75 mM

Molecular Weight of this compound: 399.4 g/mol [1][2][4]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 3.994 mg of this compound (Mass = 10 mmol/L * 1 L/1000 mL * 399.4 g/mol * 1000 mg/g * 1 mL).

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture media

  • Sterile tubes

Procedure:

  • Determine the final concentration: Decide on the final working concentration of this compound for your experiment.

  • Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is best to perform a serial dilution. For example, first dilute the 10 mM stock solution 1:10 in pre-warmed media to make a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of pre-warmed cell culture media. Add the this compound solution dropwise while gently swirling the media to ensure rapid and even mixing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Visual Inspection: After dilution, visually inspect the media for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting guide below.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution Final concentration is too high.Lower the final working concentration of this compound.
Improper mixing.Add the stock solution dropwise to pre-warmed media while gently swirling.
Stock solution is too concentrated.Prepare a less concentrated intermediate stock solution before the final dilution.
Compound won't dissolve in DMSO Insufficient mixing.Vortex for a longer period.
Reached solubility limit.Try gentle warming (37°C) or sonication. If it still doesn't dissolve, a lower concentration stock solution may be necessary.
Inconsistent experimental results Degradation of this compound in aqueous solution.Prepare fresh working solutions for each experiment. Avoid storing this compound in aqueous media for extended periods.
Precipitation in media over time.Visually inspect your culture plates for precipitation during the experiment. Consider more frequent media changes with freshly prepared this compound.

Signaling Pathways and Visualizations

Activation of the A3 adenosine receptor by this compound triggers several key signaling pathways that regulate various cellular processes.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels and decreased Protein Kinase A (PKA) activity.

G_alpha_i_pathway AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR binds G_protein Gαi/βγ A3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response modulates G_alpha_q_pathway AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR Gq_protein Gαq A3AR->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response MAPK_ERK_pathway AB_MECA This compound A3AR A3 Adenosine Receptor AB_MECA->A3AR Gi_protein Gαi/βγ A3AR->Gi_protein PI3K PI3K Gi_protein->PI3K activates Ras Ras PI3K->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK activates ERK ERK1/2 MEK->ERK activates Transcription_Factors Transcription Factors (e.g., Elk-1, c-Fos) ERK->Transcription_Factors phosphorylates Gene_Expression Regulation of Gene Expression Transcription_Factors->Gene_Expression experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make stock solution weigh->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store dilute Dilute stock in pre-warmed media store->dilute precipitation_check Check for Precipitation dilute->precipitation_check treat Treat cells with This compound solution incubate Incubate for defined period treat->incubate analyze Analyze cellular response incubate->analyze end End analyze->end precipitation_check->treat No troubleshoot Troubleshoot (e.g., lower concentration) precipitation_check->troubleshoot Yes troubleshoot->dilute

References

AB-MECA stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AB-MECA (N6-(4-Aminobenzyl)adenosine-5′-N-methyluronamide), a potent and selective A3 adenosine receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

A1: Like many nucleoside analogs, this compound can be susceptible to degradation under certain conditions. The primary factors to consider are:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the glycosidic bond or other labile functional groups.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent: The choice of solvent can significantly impact stability. While DMSO is a common solvent for stock solutions, its long-term stability in aqueous buffers at working concentrations should be empirically determined.

  • Light: Exposure to UV or even ambient light over extended periods can cause photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the purine ring or other susceptible moieties.

  • Enzymatic Degradation: In cell-based assays, enzymes present in the cell culture medium, particularly in the presence of serum, can metabolize this compound.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO.[1] Once prepared, the stock solution should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is advisable to use these aliquots within one month.[2] Protect stock solutions from light by using amber vials or by wrapping them in foil.

Q3: My this compound is showing lower than expected activity in my cell-based assays. Could this be a stability issue?

A3: Yes, inconsistent or reduced agonist activity is a common indicator of compound instability in the assay medium. To troubleshoot this, consider the following:

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.

  • Minimize Incubation Time: If your experimental design allows, reduce the incubation time of this compound with the cells to the minimum required to elicit a response.

  • Assess Medium Stability: The stability of this compound in your specific cell culture medium (including serum) at 37°C should be verified. You can do this by incubating this compound in the medium for the duration of your experiment, taking aliquots at different time points, and analyzing them by HPLC to quantify the amount of intact this compound remaining.

Q4: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution. What could they be?

A4: Unexpected peaks are likely degradation products. To identify these, a forced degradation study is recommended.[1][3] By subjecting this compound to stress conditions (acid, base, oxidation, heat, light), you can generate its potential degradation products. These can then be characterized using techniques like LC-MS to understand the degradation pathways and to ensure your HPLC method can resolve them from the parent compound.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or low potency in cell-based assays Degradation in cell culture medium.- Prepare fresh dilutions for each experiment.- Minimize incubation time.- Assess stability in the specific medium at 37°C using HPLC.- Consider reducing serum concentration if possible.
Poor solubility/precipitation at working concentration.- Visually inspect for precipitates.- Prepare final dilutions in pre-warmed medium.- Consider the use of a solubility-enhancing excipient if compatible with the assay.
Variable results between experiments Inconsistent storage or handling of stock solutions.- Aliquot stock solutions to avoid freeze-thaw cycles.- Protect from light.- Ensure consistent solvent and concentration for stock preparation.
pH shifts in the experimental buffer or medium.- Ensure adequate buffering capacity of your solutions.- Measure the pH of your solutions before and after the experiment.
Appearance of unknown peaks in HPLC chromatograms Formation of degradation products.- Conduct a forced degradation study to identify potential degradants.- Optimize the HPLC method to ensure separation of this compound from all degradation products.
Contamination of solvent or glassware.- Use high-purity solvents and thoroughly clean glassware.- Run a blank solvent injection to check for contaminants.

Quantitative Data on this compound Stability (Illustrative)

The following tables provide illustrative data on the stability of an N6-substituted adenosine analog similar to this compound. Note: This data is for educational purposes only. Researchers must perform their own stability studies under their specific experimental conditions.

Table 1: Stability of an this compound Analog in Different Solvents at 25°C (Illustrative)

SolventTime (hours)% Remaining
DMSO48>99%
Methanol4898%
Acetonitrile4899%
PBS (pH 7.4)2495%
Cell Culture Medium + 10% FBS2485%

Table 2: Effect of Temperature on the Stability of an this compound Analog in PBS (pH 7.4) over 24 hours (Illustrative)

Temperature (°C)% Remaining
4>99%
25 (Room Temperature)95%
3790%
6075%

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • DMSO (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.4)

  • Calibrated pH meter

  • HPLC system with a UV detector (or MS detector for peak identification)

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound in a transparent vial to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

4. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method Development

This protocol provides a general workflow for developing an HPLC method to separate this compound from its potential degradation products.

1. Initial Method Development:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (around 269 nm).[1]

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

2. Method Validation:

  • Inject the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve baseline separation of the parent peak (this compound) from all degradation product peaks.

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photolytic Stress (UV light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Quantify Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_action Corrective Actions start Inconsistent/Low Activity Observed check_prep Review Solution Preparation & Storage start->check_prep check_solubility Assess Solubility in Assay Medium start->check_solubility check_stability Perform Empirical Stability Study (HPLC) start->check_stability action_prep Use Fresh Dilutions, Aliquot Stocks check_prep->action_prep action_solubility Pre-warm Medium, Consider Excipients check_solubility->action_solubility action_stability Replenish Media, Reduce Serum/Incubation Time check_stability->action_stability

Caption: Troubleshooting logic for this compound instability issues.

References

Identifying and minimizing AB-MECA off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide (AB-MECA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor (GPCR). Its iodinated form, [¹²⁵I]I-AB-MECA, is widely used as a high-affinity radioligand for studying A₃AR binding and distribution.[1][2] The primary target of this compound is the A₃AR, through which it modulates various cellular signaling pathways.

Q2: What are the primary off-targets for this compound?

The primary off-targets for this compound are the other subtypes of adenosine receptors: A₁, A₂ₐ, and A₂ₑ. While this compound is designed for A₃AR selectivity, at higher concentrations, it can exhibit activity at these other receptors, which can lead to confounding experimental results.[3][4] For instance, the related compound Cl-IB-MECA, while highly selective for A₃AR, has been shown to activate A₂ₐ receptors at micromolar concentrations.[4]

Q3: How can I assess the selectivity of this compound in my experimental system?

To confirm the selectivity of this compound, you should perform concentration-response curves in cells or tissues that endogenously express different adenosine receptor subtypes. The potency (EC₅₀) or binding affinity (Kᵢ) of this compound should be significantly higher for the A₃AR compared to other subtypes. It is also recommended to use selective antagonists for each receptor subtype to confirm that the observed effect of this compound is mediated by the intended target.

Troubleshooting Guide

Issue 1: I am observing an effect of this compound in my control cells that do not express the A₃ adenosine receptor.

This suggests a potential off-target effect. The following workflow can help you troubleshoot this issue.

G start Unexpected effect in A₃AR-negative control cells q1 Is the effect concentration-dependent? start->q1 check_purity Verify this compound Purity and Identity (e.g., via LC-MS) q1->check_purity Yes no_effect Effect may be due to artifact or contamination q1->no_effect No screen_receptors Screen for other Adenosine Receptor Subtypes (A₁, A₂ₐ, A₂ₑ) (e.g., via qPCR or Western Blot) check_purity->screen_receptors use_antagonists Use Selective Antagonists for A₁, A₂ₐ, and A₂ₑ Receptors screen_receptors->use_antagonists off_target_effect Off-target effect confirmed. Identify mediating receptor. use_antagonists->off_target_effect

Caption: Troubleshooting workflow for unexpected this compound effects.

Steps:

  • Confirm Concentration-Dependence: First, determine if the observed effect is dose-dependent. A lack of a clear concentration-response relationship may indicate an experimental artifact.

  • Verify Compound Integrity: Ensure the purity and identity of your this compound stock. Contamination or degradation of the compound can lead to unexpected results.

  • Profile Adenosine Receptor Expression: Your control cells may endogenously express other adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ) at levels sufficient to elicit a response at higher this compound concentrations. Use techniques like qPCR or Western blotting to check for their expression.

  • Use Selective Antagonists: To identify which off-target receptor is responsible, pre-treat your control cells with selective antagonists for A₁, A₂ₐ, and A₂ₑ receptors before adding this compound. Blockade of the effect by a specific antagonist will identify the receptor responsible for the off-target activity.

Issue 2: The potency (EC₅₀) of this compound in my functional assay is weaker than expected.

Several factors can contribute to a lower-than-expected potency.

Possible Causes & Solutions:

  • Receptor Desensitization: Prolonged exposure to agonists can cause GPCRs like the A₃AR to desensitize and internalize, leading to a reduced response. Try reducing the incubation time with this compound.

  • Assay Conditions: The composition of your assay buffer (e.g., ion concentrations, presence of serum) can influence ligand binding and receptor signaling. Ensure your assay conditions are optimized.

  • Cell Health and Receptor Expression: Poor cell health or low receptor expression levels can diminish the maximal response and affect potency measurements. Ensure cells are healthy and passage numbers are low.

  • System Bias: The observed potency of a ligand can be influenced by the specific signaling pathway being measured and the level of downstream signal amplification.[5] Consider assaying multiple signaling readouts (e.g., cAMP inhibition, β-arrestin recruitment, ERK phosphorylation).

Minimizing Off-Target Effects

The most effective strategy to minimize off-target effects is to use the lowest possible concentration of this compound that still elicits a robust on-target response. It is crucial to determine the concentration-response relationship for your specific assay and choose a concentration that is on the saturating part of the curve for A₃AR activation but below the threshold for activating other adenosine receptors.

This compound Selectivity Profile

The following table summarizes the binding affinities of this compound and related compounds at different human adenosine receptor subtypes. Note that lower Kᵢ values indicate higher affinity.

CompoundhA₁ Kᵢ (nM)hA₂ₐ Kᵢ (nM)hA₃ Kᵢ (nM)Selectivity (A₁/A₃)Selectivity (A₂ₐ/A₃)
This compound --430.5[1]--
[¹²⁵I]I-AB-MECA --1.48[1]--
Cl-IB-MECA 22054001.4~157-fold~3857-fold

Data for Cl-IB-MECA is for the human receptors and is presented to illustrate the selectivity concept. Data compiled from multiple sources.[6]

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Kᵢ)

This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a specific radioligand ([¹²⁵I]I-AB-MECA) from the A₃AR.

Materials:

  • Cell membranes prepared from cells expressing the human A₃AR.

  • Radioligand: [¹²⁵I]I-AB-MECA.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Adenosine Deaminase (ADA): To remove endogenous adenosine.

  • Non-specific binding control: 1 µM IB-MECA or another high-affinity A₃AR ligand.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Preparation: Add 2 U/mL of adenosine deaminase to the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

    • Cell membrane homogenate (e.g., 30-50 µg protein).

    • A fixed concentration of [¹²⁵I]I-AB-MECA (e.g., 0.15 nM).[7]

    • Varying concentrations of the unlabeled test compound (this compound).

    • For non-specific binding wells, add 1 µM IB-MECA instead of the test compound.

  • Incubation: Incubate the plate for 120 minutes at room temperature (~22-25°C) with gentle agitation.[7][8]

  • Filtration: Rapidly filter the samples through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold 50 mM Tris-HCl buffer.

  • Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors

The A₃AR is primarily coupled to the Gᵢ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This assay measures the ability of this compound to inhibit cAMP production.

G cluster_cytosol Cytosol ABMECA This compound A3AR A₃AR ABMECA->A3AR Binds Gi Gi Protein (αβγ) A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A₃AR canonical Gi-coupled signaling pathway.

Materials:

  • Cells expressing the A₃AR.

  • Assay Buffer (e.g., HBSS or DMEM).

  • Forskolin: A direct activator of adenylyl cyclase, used to stimulate a baseline level of cAMP.

  • Test Compound: this compound.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).[11][12][13]

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the wells.

  • Co-stimulation: Immediately after adding this compound, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the negative control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound required to achieve 50% of its maximal inhibition of forskolin-stimulated cAMP production.

References

Enhancing Reproducibility in AB-MECA Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving AB-MECA, a selective agonist for the A3 adenosine receptor (A3AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating A3AR, which is typically coupled to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can trigger various downstream signaling cascades, including the PI3K/Akt pathway, leading to diverse cellular responses such as inhibition of inflammation and modulation of cell growth and apoptosis.

Q2: My this compound solution is precipitating in the cell culture medium. How can I improve its solubility?

Precipitation of this compound in aqueous solutions is a common issue that can significantly impact experimental reproducibility. Here are several strategies to improve its solubility:

  • Proper Stock Preparation: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Gentle warming or sonication can aid dissolution.

  • Pre-warm Culture Medium: Always warm your cell culture medium to 37°C before adding the this compound stock solution. Cold medium can cause the compound to precipitate.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of the medium. Perform an intermediate dilution in pre-warmed medium to gradually decrease the DMSO concentration.

  • Correct Mixing Technique: Add the this compound stock solution drop-wise to the vortex of the medium while gently swirling. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[1]

  • Solvent Considerations: For in vivo studies, specific solvent systems can be used. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.

Q3: I am observing high variability between replicate wells in my cell viability assay. What are the potential causes?

High variability in cell-based assays can stem from several factors. Key areas to investigate include:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell distribution.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes, can introduce significant errors. Practice proper pipetting techniques and ensure pipettes are regularly calibrated.

  • Compound Precipitation: As discussed in Q2, poor solubility of this compound can lead to inconsistent concentrations across wells. Visually inspect plates for any signs of precipitation.

  • Assay Timing: Ensure that incubation times with both this compound and the viability reagent (e.g., MTT, WST-1) are consistent across all plates.

Troubleshooting Guides

Inconsistent Results in Radioligand Binding Assays

High-quality radioligand binding assays are crucial for determining the affinity of this compound for the A3AR. If you are experiencing inconsistent results, consider the following:

Issue Potential Cause Recommended Solution
High Non-Specific Binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.
Inadequate washing of filters.Wash filters rapidly with ice-cold buffer for a sufficient number of times (typically 3 washes).
The unlabeled ligand used to define non-specific binding is structurally similar to the radioligand.Use a structurally dissimilar compound at a high concentration (e.g., 10 µM NECA) to define non-specific binding.
Low Specific Binding Low receptor expression in the cell membrane preparation.Use a cell line with confirmed high expression of A3AR. Optimize membrane preparation protocol to enrich for plasma membranes.
Degradation of the radioligand.Aliquot the radioligand upon receipt and store it properly to avoid repeated freeze-thaw cycles.
Poor Reproducibility Assay has not reached equilibrium.Determine the time to reach equilibrium by performing a time-course experiment. Incubation times of 60-90 minutes at room temperature are common.
Inconsistent protein concentration across samples.Perform a protein quantification assay (e.g., BCA) on your membrane preparations and normalize the amount of protein used in each reaction.
Low Signal or Unexpected Results in Cell Viability/Proliferation Assays

When assessing the effect of this compound on cell viability (e.g., using MTT or WST-1 assays), unexpected results can arise.

Issue Potential Cause Recommended Solution
No Dose-Dependent Effect Observed This compound concentration range is not optimal.Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the EC50 or IC50.
The cell line does not express functional A3AR.Confirm A3AR expression at both the mRNA (RT-PCR) and protein (Western Blot or flow cytometry) levels.
Incubation time is too short or too long.Optimize the incubation time with this compound. Effects on proliferation may require longer incubation periods (e.g., 24, 48, or 72 hours).
High Background Signal in WST-1/MTS Assays Contamination of cell cultures.Regularly test for mycoplasma contamination. Practice sterile cell culture techniques.
Components in the serum or media are reducing the tetrazolium salt.Run a "no-cell" control with medium and the assay reagent to determine the background absorbance.
Discrepancy Between MTT and WST-1 Results Different cellular mechanisms are being measured.MTT reduction occurs intracellularly and can be affected by changes in cellular metabolic and mitochondrial function. WST-1 is reduced extracellularly. Be aware of the principles of each assay when interpreting results.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound by competing with a radiolabeled A3AR ligand (e.g., [¹²⁵I]I-AB-MECA).

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Radioligand: [¹²⁵I]I-AB-MECA at a final concentration of ~0.5 nM.

    • Unlabeled Ligand: Serial dilutions of this compound.

    • Non-specific Binding Control: 10 µM Cl-IB-MECA or NECA.

    • Membrane Preparation: Cell membranes (20-50 µg protein) from cells expressing A3AR.

  • Assay Procedure:

    • In a 96-well plate, combine 50 µL of assay buffer, 50 µL of radioligand, 50 µL of unlabeled this compound at various concentrations (or non-specific binding control), and 50 µL of the membrane suspension.

    • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Calculate the IC50 value from the resulting sigmoidal curve.

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell Viability (WST-1) Assay

This protocol measures changes in cell proliferation and viability in response to this compound treatment.

  • Cell Seeding:

    • Harvest and count cells, then resuspend in culture medium to the desired concentration.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition and Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "no-cell" control wells) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 3: Western Blot for PI3K/Akt Pathway Activation

This protocol assesses the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound for a specified time (e.g., 15, 30, 60 minutes). Include an untreated control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and then to the loading control to determine the fold change in protein phosphorylation relative to the untreated control.

Visualizations

AB_MECA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AB_MECA This compound A3AR A3AR AB_MECA->A3AR Binds G_protein Gαi/oβγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Converts PIP3 PIP3 PI3K->PIP3 Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt downstream Downstream Effects (e.g., NF-κB inhibition, Cell Survival) pAkt->downstream

Caption: Signaling pathway activated by this compound binding to the A3 adenosine receptor.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation Hypothesis Define Hypothesis Cell_Line Select & Validate Cell Line (A3AR Expression) Hypothesis->Cell_Line Controls Plan Controls (Vehicle, Positive, Negative) Cell_Line->Controls Treatment Treat with this compound (Dose-Response & Time-Course) Controls->Treatment Solubilize Prepare & Solubilize this compound Solubilize->Treatment Cell_Culture Seed Cells Cell_Culture->Treatment Assay Perform Assay (Binding, Viability, Western Blot) Treatment->Assay Data_Collection Collect Raw Data Assay->Data_Collection Normalization Normalize to Controls Data_Collection->Normalization Stats Statistical Analysis (e.g., IC50/EC50 Calculation) Normalization->Stats Conclusion Draw Conclusion Stats->Conclusion

Caption: A generalized workflow for reproducible this compound experiments.

References

AB-MECA Functional Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing AB-MECA in functional assays. Our focus is to help you overcome common challenges, particularly those related to achieving an optimal signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1][2][3] The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like this compound, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[4]

Q2: What are the most common functional assays used to study this compound activity?

A2: The activity of this compound is typically assessed using functional assays that measure downstream events of A3AR activation. The most common formats include:

  • cAMP Assays: These assays quantify the decrease in intracellular cAMP levels following A3AR stimulation. Common formats are competitive immunoassays like ELISA or fluorometric assays.[5][6][7]

  • Radioligand Binding Assays: These assays measure the direct interaction of this compound (or a competing radioligand) with the A3AR, allowing for the determination of binding affinity (Ki).[1][2][8][9]

  • Downstream Signaling Assays: Other assays can measure downstream effects of Gi activation, such as ERK1/2 phosphorylation or β-arrestin recruitment.

Q3: What does "signal-to-noise ratio" (S/N) mean in the context of these assays?

A3: The signal-to-noise ratio (S/N), also referred to as signal-to-background (S/B), is a critical measure of assay quality and sensitivity.[10]

  • Signal (S): The response measured in the presence of the agonist (e.g., maximum inhibition of cAMP production).

  • Noise or Background (N or B): The baseline response measured in the absence of the agonist, or the signal from non-specific interactions. A robust assay has a high S/N ratio, which ensures that the measured signal is clearly distinguishable from the background noise.[11]

Troubleshooting Guide: Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by a weak signal, high background, or excessive data variability. The following sections address these specific issues.

Section 1: Low Signal Intensity

Q: My response to this compound is very weak or absent. How can I increase the signal?

A: A weak signal can stem from issues with the reagents, the cellular system, or the assay conditions.

Potential CauseTroubleshooting Steps
Degraded this compound Ensure this compound is stored correctly (typically at -20°C in a desiccator) and dissolved in an appropriate solvent like DMSO.[1][12] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.[12]
Low Receptor Expression The cell line may not express sufficient A3 adenosine receptors. Use a cell line known to endogenously express high levels of A3AR or a stably transfected cell line overexpressing the receptor.[10][13] Confirm receptor expression using techniques like qPCR or Western blotting.[10][12]
Suboptimal Cell Health or Density Only healthy, actively growing cells will respond robustly.[12] Ensure cells are in the logarithmic growth phase and have high viability. Perform a cell titration experiment to determine the optimal cell seeding density per well that yields the best signal-to-background ratio.[10]
Receptor Desensitization Prolonged exposure to low levels of agonists (e.g., adenosine present in serum) can cause receptors to become desensitized.[12] To prevent this, serum-starve the cells for several hours (e.g., 4-24 hours) in a serum-free medium before starting the assay.[12]
Suboptimal Assay Reagent Concentrations The concentrations of assay reagents (e.g., forskolin in a cAMP assay) may be suboptimal. Titrate the concentration of stimulating agents (like forskolin) to find the optimal concentration that produces a robust but still inhibitable signal.
Section 2: High Background Signal

Q: My background signal is too high, masking the specific response to this compound. What can I do?

A: High background can originate from the cells, media, test compound, or assay reagents.

Potential CauseTroubleshooting Steps
Cell and Media Autofluorescence Cells and media components, particularly phenol red and serum, can be naturally fluorescent.[10] During the assay, switch to a phenol red-free and serum-free assay buffer to reduce background fluorescence.
Compound Interference This compound or other test compounds may possess intrinsic fluorescence or interfere with the assay chemistry.[10][13] Run a control plate containing the compounds in assay buffer without cells to check for intrinsic signal. If interference is confirmed, consider an alternative, non-fluorescent assay format.[10]
High Non-Specific Binding (Radioligand Assays) Inadequate blocking of non-specific sites on the cell membrane or filter plate is a common issue.[13] Optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) (e.g., 0.1-1% w/v) in the assay buffer.[13] Ensure wash steps are sufficient to remove unbound radioligand.
Suboptimal Antibody/Reagent Concentration (Immunoassays) Using too high a concentration of detection antibody or enzyme conjugate in a cAMP immunoassay can lead to a high background signal. Titrate these reagents to find a concentration that provides a good signal window with low background.

Quantitative Data for this compound

The following table summarizes key binding and functional parameters for this compound across different experimental systems.

ParameterReceptorSpeciesCell LineValueReference
Ki Adenosine A3HumanCHO430.5 nM[1][2][3]
Kd Adenosine A3RatCHO1.48 nM[1][2]
Kd Adenosine A1RatCOS-73.42 nM[1][2]
Kd Adenosine A2aCanineCOS-725.1 nM[1][2]
pD2 Adenosine A3HumanLung Macrophages6.9[1][2]

Note: Binding and potency values can vary based on the specific cell line, tissue, radioligand, and assay conditions used.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay (Competitive Immunoassay)

This protocol outlines a general procedure for measuring this compound-induced inhibition of forskolin-stimulated cAMP production.

  • Cell Culture and Plating: Plate cells expressing the A3AR into a 96-well plate at a predetermined optimal density and culture until they form a confluent monolayer.

  • Serum Starvation: Prior to the assay, carefully wash the cells and replace the culture medium with serum-free medium. Incubate for 4-24 hours to minimize receptor desensitization.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

  • Cell Stimulation: Add a pre-determined concentration of forskolin (an adenylyl cyclase activator) to all wells (except for negative controls) to stimulate cAMP production. Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit (often a mild acid like 0.1 M HCl).[6]

  • cAMP Quantification:

    • Perform the cAMP measurement following the manufacturer's instructions for your specific competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen).[5][14]

    • This typically involves adding the cell lysate to a plate pre-coated with a capture antibody, followed by the addition of a labeled cAMP conjugate and a detection reagent.[5][6]

  • Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample.[5][6] Plot the signal as a function of the log concentration of this compound and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known A3AR radioligand.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the A3AR. This involves homogenization, centrifugation to pellet the membranes, and resuspension in an appropriate buffer. Store aliquots at -80°C.[8][13]

  • Assay Setup: Set up the binding reaction in a 96-well plate. To each well, add:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed, low concentration of a suitable A3AR radioligand (e.g., [125I]this compound), typically at or below its Kd value.

    • Increasing concentrations of unlabeled this compound (the competitor).

    • For determining non-specific binding, add a saturating concentration of a different known A3AR antagonist or agonist to a set of wells.[15]

    • For determining total binding, add vehicle instead of a competitor.

  • Initiate Binding: Add the prepared cell membranes (typically 10-50 µg of protein per well) to each well to start the reaction.[9]

  • Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) with gentle agitation to allow the binding to reach equilibrium.[8][9]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate (often pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8][9]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[13]

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][13]

Visualizations

AB_MECA_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor (A3AR) G_Protein Gi/o Protein (αβγ) A3AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (α-subunit) ATP ATP AC->ATP AB_MECA This compound (Agonist) AB_MECA->A3AR Binds to cAMP cAMP (Decreased) ATP->cAMP Conversion Blocked Downstream Downstream Cellular Response cAMP->Downstream Leads to

Caption: this compound signaling pathway via the A3 adenosine receptor.

cAMP_Assay_Workflow start Start plate_cells 1. Plate A3AR-expressing cells in 96-well plate start->plate_cells serum_starve 2. Serum starve cells (4-24 hours) plate_cells->serum_starve add_abmeca 3. Add serial dilutions of this compound serum_starve->add_abmeca add_forskolin 4. Stimulate with Forskolin to produce cAMP add_abmeca->add_forskolin lyse_cells 5. Lyse cells to release intracellular cAMP add_forskolin->lyse_cells quantify 6. Quantify cAMP using competitive immunoassay lyse_cells->quantify analyze 7. Analyze data to determine IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for a cAMP inhibition assay.

Troubleshooting_Workflow start Low Signal-to-Noise Ratio Observed check_signal Is the maximum signal (agonist response) too low? start->check_signal Evaluate Data check_background Is the background signal (no agonist) too high? check_signal->check_background No low_signal_causes Potential Causes: - Low receptor expression - Poor cell health - Reagent degradation - Receptor desensitization check_signal->low_signal_causes Yes high_bg_causes Potential Causes: - Autofluorescence - Compound interference - High non-specific binding - Reagent concentration check_background->high_bg_causes Yes high_variability High Variability (Poor CV%) check_background->high_variability No solution_signal Solutions: - Verify cell line - Optimize cell density - Use fresh reagents - Serum starve cells low_signal_causes->solution_signal solution_bg Solutions: - Use phenol red-free buffer - Run compound controls - Optimize blocking/washing - Titrate reagents high_bg_causes->solution_bg

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Technical Support Center: In Vivo Studies of Auristatin-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with auristatin-based antibody-drug conjugates (ADCs) in in vivo models. The term "AB-MECA" is interpreted as an ADC utilizing an auristatin payload, such as the commonly used Monomethyl Auristatin E (MMAE).

Frequently Asked Questions (FAQs)

Efficacy Issues

Question 1: Why is my auristatin-based ADC showing limited or no efficacy in my xenograft model?

Answer: Lack of efficacy in vivo can stem from multiple factors related to the ADC construct, the target antigen, or the experimental model itself. Here are common causes and troubleshooting steps:

  • Poor ADC Characteristics:

    • Suboptimal Drug-to-Antibody Ratio (DAR): A high DAR (e.g., 8) can lead to rapid clearance of the ADC from circulation, reducing its ability to reach the tumor.[1][2][3] Conversely, a low DAR might not deliver a sufficiently potent dose to the cancer cells.[4]

      • Troubleshooting: Characterize your ADC to ensure a well-defined DAR, typically aiming for a DAR between 2 and 4 for a balance of potency and favorable pharmacokinetics.[5]

    • Linker Instability: Premature cleavage of the linker in systemic circulation releases the cytotoxic payload before it reaches the tumor, leading to reduced efficacy and increased systemic toxicity.[1][6][7]

      • Troubleshooting: Evaluate linker stability in plasma. Consider using more stable linker chemistries if premature cleavage is detected.[5]

    • Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation and faster clearance.[8][9]

      • Troubleshooting: Assess the aggregation state of your ADC. Modifications to the payload or linker to increase hydrophilicity may improve pharmacokinetics.[8][9]

  • Target and Model-Related Issues:

    • Low Target Antigen Expression: The chosen xenograft model may not express the target antigen at high enough levels for effective ADC binding and internalization.[4][6]

      • Troubleshooting: Confirm target expression levels in your cell line or patient-derived xenograft (PDX) model using methods like IHC, flow cytometry, or NGS.[6]

    • Poor Internalization: The antibody must be efficiently internalized by the cancer cell to deliver the payload to the lysosomes.[3][10]

      • Troubleshooting: Conduct in vitro assays to confirm that your antibody internalizes upon binding to the target antigen.[3]

    • Tumor Penetration: Poor penetration of the large ADC molecule into a solid tumor can leave many cancer cells untargeted.[11]

      • Troubleshooting: Analyze tumor sections for ADC distribution. Strategies like co-dosing with unconjugated antibody are being explored to improve penetration in high-antigen expressing tumors.[11]

    • Drug Resistance: The tumor cells may have or develop resistance mechanisms, such as up-regulating drug efflux pumps that remove the payload from the cell.[1][4]

      • Troubleshooting: Investigate potential resistance mechanisms in your tumor model. This may involve analyzing the expression of efflux pumps like P-glycoprotein.[4]

Toxicity Issues

Question 2: My ADC is causing significant toxicity (e.g., body weight loss, neutropenia) in my animal models, even at doses that are not fully efficacious. What are the common causes and solutions?

Answer: Unexpected in vivo toxicity is a major hurdle in ADC development and often arises from the off-target effects of the highly potent auristatin payload.[12][13]

  • "Off-Target, Off-Tumor" Toxicity: This is a primary driver of toxicity and occurs when the payload is released prematurely into the bloodstream, affecting healthy, rapidly dividing cells.[1][5]

    • Cause: Often due to unstable linkers (e.g., some cleavable linkers can be susceptible to plasma enzymes).[14]

    • Solution: Improve linker stability to minimize premature payload release.[5] Site-specific conjugation can also lead to more homogeneous ADCs with improved pharmacokinetics and a better safety profile.[5]

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC-mediated damage to normal cells.[5][10]

    • Cause: Incomplete characterization of target antigen expression across healthy tissues.[6]

    • Solution: Thoroughly profile target expression in a wide range of normal tissues before advancing an ADC candidate. Select targets with high tumor-to-normal tissue expression ratios.[4]

  • Non-Specific Uptake:

    • Cause: The hydrophobic nature of the ADC can lead to its non-specific uptake by healthy cells.[5] Additionally, the antibody's Fc region can be recognized by receptors on healthy cells (e.g., mannose receptors on liver cells), causing unintended uptake.[5]

    • Solution: Consider engineering the Fc region to reduce binding to Fc receptors.[5] Modifying the payload or linker to be more hydrophilic can also reduce non-specific uptake.[9]

  • Payload-Specific Toxicities: Auristatins like MMAE are known to cause specific toxicities.

    • Neutropenia: MMAE affects actively dividing hematopoietic cells, leading to a decrease in neutrophils.[14]

    • Peripheral Neuropathy: As a microtubule inhibitor, MMAE can disrupt protein transport in peripheral neurons, which are not actively dividing but rely on functional microtubules.[15]

    • Troubleshooting: Monitor complete blood counts and conduct regular clinical observations. Dose and schedule optimization can help manage these toxicities.

Pharmacokinetics (PK) Issues

Question 3: My ADC appears to be clearing from circulation too quickly. What factors influence the pharmacokinetics of auristatin-based ADCs?

Answer: The pharmacokinetics (PK) of an ADC are complex and influenced by the antibody, the payload, and the linker.[1] Rapid clearance reduces the therapeutic window.

  • High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR (e.g., DAR 8) are often cleared more rapidly than those with lower DARs.[15]

    • Troubleshooting: Optimize the DAR, often aiming for an average of 2 to 4. Site-specific conjugation can produce more homogeneous ADCs with more predictable PK.[5]

  • Hydrophobicity: Increased hydrophobicity from the payload and linker can lead to faster clearance.[2]

    • Troubleshooting: Employing more hydrophilic linkers or payloads can improve the PK profile.[8]

  • Target-Mediated Drug Disposition (TMDD): In cases of high target antigen expression, the ADC can be cleared more rapidly due to binding to the target, which can be saturated at higher ADC doses.[16]

    • Troubleshooting: A thorough understanding of the target's expression levels and distribution is crucial for interpreting PK data.

  • Free Payload Pharmacokinetics: While the ADC itself has a certain PK profile, the released payload (e.g., MMAE) has its own distinct characteristics. Free MMAE is typically cleared rapidly from plasma but shows prolonged distribution and retention in tissues.[17] This tissue retention can contribute to off-target toxicity.

Experimental Protocols & Data

Example Protocol: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing ADC efficacy in a subcutaneous xenograft model.[18][19]

  • Cell Culture and Implantation:

    • Select a human cancer cell line with confirmed high expression of the target antigen.[18]

    • Culture cells to ~80% confluency. Harvest and assess viability, which should be >95%.[19]

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^7 cells/mL.[19]

    • Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., Athymic Nude or NSG).[19]

  • Animal Randomization and Treatment:

    • Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize animals into treatment groups (n=6-10 per group).[18]

    • Treatment groups should include: Vehicle Control, Non-binding Isotype Control ADC, Unconjugated Antibody, and the therapeutic ADC at various dose levels.

    • Administer treatments via the appropriate route (typically intravenous, i.v.).

  • Data Collection and Analysis:

    • Tumor Volume: Measure tumor length and width with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.[19][20]

    • Body Weight: Record animal body weight 2-3 times per week as a general indicator of toxicity.[19]

    • Clinical Observations: Monitor animals daily for signs of distress or toxicity.[19]

    • Endpoint: The study endpoint may be a specific tumor volume (e.g., 2000 mm³), a pre-defined time point, or signs of significant morbidity.

    • Analysis: Calculate Tumor Growth Inhibition (TGI) and use appropriate statistical tests (e.g., ANOVA) to compare groups.[18]

Example Data Tables

Table 1: Common In Vivo Toxicity Markers for Auristatin (MMAE/MMAF) ADCs

Toxicity TypeCommon ManifestationsMonitoring ParametersPotential Cause
Hematotoxicity Neutropenia, Thrombocytopenia, Anemia[1][14]Complete Blood Counts (CBCs)Payload effect on rapidly dividing hematopoietic progenitor cells[14]
Peripheral Neuropathy (Difficult to assess in rodents)Histopathology of peripheral nerves at necropsyMicrotubule disruption in neurons by the auristatin payload[15]
Ocular Toxicity Corneal abnormalities, dry eye (more common with MMAF)[15]Clinical observation, ophthalmic examsPoorly understood, may involve non-specific uptake in the eye[15]
General Systemic Body weight loss, lethargy, ruffled furBody weight, daily clinical observationsOff-target effects from premature payload release or non-specific uptake[5]

Table 2: Factors Influencing ADC In Vivo Efficacy

FactorLow Efficacy PitfallHigh Efficacy Goal
Target Antigen Density Low or heterogeneous expression[6][7]High and homogeneous expression on tumor cells[4]
ADC Internalization Rate Slow or inefficient internalization[3]Rapid and efficient internalization upon binding[3]
Linker Stability Premature cleavage in circulation[6][7]Stable in circulation, cleavable in the tumor microenvironment/lysosome
Drug-to-Antibody Ratio (DAR) Too high (fast PK) or too low (low potency)[1][15]Optimized DAR (typically 2-4) for balanced PK and potency[5]
Tumor Penetration Limited distribution beyond vasculature[11]Homogeneous distribution throughout the tumor mass

Visual Guides and Workflows

Mechanism of Action: Auristatin Payload

The following diagram illustrates the intracellular pathway of an ADC with a cleavable linker and an auristatin payload like MMAE.

MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers Payload->Tubulin 5. Binding to Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest 6. Inhibition of Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis 7. Cell Death

Caption: Intracellular pathway of an auristatin-based ADC.

Experimental Workflow: In Vivo Efficacy Study

This diagram outlines the key steps in a typical in vivo xenograft study for an ADC.

Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A1 Select & Culture Tumor Cell Line B1 Implant Tumor Cells in Animals A1->B1 A2 Prepare ADC & Control Articles B4 Administer Treatment (i.v.) A2->B4 A3 Select Animal Model A3->B1 B2 Monitor Tumor Growth to Staging Size (e.g., 100-200 mm³) B1->B2 B3 Randomize Animals into Groups B2->B3 B3->B4 C1 Monitor Tumor Volume & Body Weight B4->C1 C2 Observe for Toxicity Signs B4->C2 C3 Endpoint Reached C1->C3 C2->C3 C4 Data Analysis (TGI, Statistics) C3->C4

Caption: Standard workflow for an ADC in vivo efficacy study.

Troubleshooting Logic: Lack of In Vivo Efficacy

This decision tree provides a logical path for troubleshooting poor efficacy results.

Troubleshooting Start Start: ADC Shows Poor In Vivo Efficacy Q1 Is the ADC construct well-characterized? Start->Q1 A1_No Characterize DAR, Stability, Aggregation Q1->A1_No No Q2 Is target antigen expression high & homogeneous in model? Q1->Q2 Yes A2_No Confirm target expression (IHC, etc.). Select a new model if needed. Q2->A2_No No Q3 Does the antibody internalize efficiently? Q2->Q3 Yes A3_No Perform in vitro internalization assays. Re-evaluate antibody component. Q3->A3_No No Q4 Is the PK profile acceptable? (e.g., not clearing too fast) Q3->Q4 Yes A4_No Investigate causes of poor PK (e.g., high DAR, hydrophobicity). Optimize ADC design. Q4->A4_No No End Consider advanced issues: - Tumor Penetration - Drug Resistance Mechanisms - Model-specific biology Q4->End Yes

Caption: Decision tree for troubleshooting poor ADC efficacy.

References

Technical Support Center: AB-MECA Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AB-MECA Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage and handling of this compound to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in its solid form?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] When stored properly in a tightly sealed container, the compound is stable for at least four years.[1]

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in organic solvents such as DMSO. For creating stock solutions, dissolve this compound in DMSO. It is advisable to prepare concentrated stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment by diluting the DMSO stock solution into your aqueous buffer.

Q3: What are the potential causes of this compound degradation in solution?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar small molecules can be susceptible to:

  • Hydrolysis: Prolonged storage in aqueous solutions can lead to hydrolysis.

  • Oxidation: Exposure to air and light can cause oxidation. It is recommended to store solutions in tightly sealed, light-protected (e.g., amber) vials.[2]

  • Repeated Freeze-Thaw Cycles: These can introduce moisture and accelerate degradation.[3]

Q4: My experimental results with this compound are inconsistent. Could degradation be the cause?

A4: Inconsistent results, such as a loss of potency or variable effects, can be an indicator of compound degradation. If you suspect degradation, it is recommended to perform a quality control check on your this compound stock. Preparing fresh solutions from solid material is a good first step in troubleshooting.

Troubleshooting Guide

This guide addresses common issues that may indicate degradation of this compound.

Issue 1: Decreased or No Biological Activity in Assays

You observe a significant reduction or complete loss of the expected biological effect of this compound in your experiments (e.g., in a cell-based assay measuring downstream signaling).

  • Possible Cause: The this compound in your working solution or stock solution has degraded, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare a new working solution from your DMSO stock. If the issue persists, prepare a fresh stock solution from the solid compound.

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated temperature changes.

    • Verify Assay Conditions: Ensure that other components of your assay are working correctly. Run a positive control with a known stable agonist if available.

    • Perform a Bioactivity Assay: If possible, perform a simple bioactivity assay to confirm the potency of your this compound stock (see Experimental Protocols section).

Issue 2: Visible Changes in this compound Solution

You notice a change in the color or clarity of your this compound stock solution, or the appearance of precipitates.

  • Possible Cause: This could indicate chemical degradation or precipitation of the compound.

  • Troubleshooting Steps:

    • Check Solubility: Ensure that the concentration of your stock solution does not exceed the solubility limit of this compound in the chosen solvent.

    • Discard and Prepare Fresh: It is best to discard any solution that shows visible changes and prepare a fresh stock from the solid material.

    • Proper Storage: Ensure solutions are stored protected from light and at the recommended temperature.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureRecommended Duration
Solid (Powder)N/A-20°C≥ 4 years[1]
Stock SolutionDMSO-20°C or -80°CUp to 6 months (with minimal freeze-thaw)
Working SolutionAqueous Buffer2-8°CPrepare fresh for each experiment

Experimental Protocols

Protocol 1: General Bioactivity Assay to Test this compound Integrity

This protocol describes a general method to test the bioactivity of this compound by measuring its effect on a downstream signaling pathway, such as the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels, a known effect of A3 adenosine receptor activation.[4]

Materials:

  • Cells expressing the A3 adenosine receptor (e.g., CHO-hA3R cells)

  • Cell culture medium

  • Forskolin (an adenylyl cyclase activator)

  • This compound (from both potentially degraded and fresh stock)

  • cAMP assay kit

Procedure:

  • Cell Seeding: Seed the A3 receptor-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of Solutions:

    • Prepare serial dilutions of your existing this compound stock and a freshly prepared stock solution in assay buffer.

    • Prepare a solution of forskolin in assay buffer.

  • Cell Treatment:

    • Wash the cells with assay buffer.

    • Add the different concentrations of this compound (both old and new stocks) to the wells and incubate for 15-30 minutes.

    • Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for a further 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the instructions provided with the kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Compare the dose-response curves for the old and new this compound stocks. A rightward shift in the curve for the old stock indicates a loss of potency and potential degradation.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow Start Inconsistent or Negative Results FreshSolution Prepare Fresh Working Solution Start->FreshSolution BioactivityTest Perform Bioactivity Assay FreshSolution->BioactivityTest Issue Persists ResultOK Problem Resolved FreshSolution->ResultOK Issue Resolved FreshStock Prepare Fresh Stock Solution FreshStock->ResultOK CheckAssay Verify Other Assay Components ContactSupport Contact Technical Support CheckAssay->ContactSupport BioactivityTest->FreshStock Potency Lost BioactivityTest->CheckAssay Potency OK

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound degradation.

G AB_MECA This compound A3R A3 Adenosine Receptor (A3R) AB_MECA->A3R Gi Gi Protein A3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gi->PLC activates cAMP ↓ cAMP AC->cAMP IP3_Ca ↑ IP3 & Ca2+ PLC->IP3_Ca

Caption: Simplified signaling pathway of the A3 adenosine receptor activated by this compound.[4]

References

Appropriate negative controls for AB-MECA experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate use of negative controls in experiments involving the A3 adenosine receptor (A3AR) agonist, AB-MECA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action involves the activation of the A3AR, which couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Downstream of cAMP reduction, this compound can modulate various signaling pathways, including the MAPK/ERK pathway, influencing processes like cell proliferation and inflammation.[4]

Q2: Why are negative controls crucial in this compound experiments?

Negative controls are essential to ensure that the observed effects are specifically due to the interaction of this compound with the A3AR and not a result of off-target effects, experimental artifacts, or the vehicle used to dissolve the compound. Properly designed negative controls are critical for the validation and interpretation of experimental results.

Q3: What are the different types of negative controls that should be considered for an this compound experiment?

Several types of negative controls should be considered:

  • Vehicle Control: This is the solvent in which this compound is dissolved (e.g., DMSO). It is used to control for any effects the solvent itself may have on the experimental system.

  • Specific Antagonist Control: A selective A3AR antagonist is used to demonstrate that the effects of this compound are mediated specifically through the A3AR. The antagonist should block the response induced by this compound.

  • Structurally Similar Inactive Analog: An ideal negative control is a molecule that is structurally very similar to this compound but does not bind to and activate the A3AR. This helps to rule out off-target effects that might be associated with the chemical scaffold of this compound.

  • Untreated or Basal Control: This is a sample of cells or tissue that is not exposed to any treatment and serves as a baseline for measuring the effects of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in vehicle control The vehicle (e.g., DMSO) concentration is too high and causing cellular stress or interfering with the assay.Optimize the final concentration of the vehicle to the lowest possible level that maintains this compound solubility (typically ≤ 0.1%). Ensure all experimental groups, including controls, have the same final vehicle concentration.
Inconsistent results between experiments Variability in cell passage number, cell density, or reagent preparation.Use cells within a consistent and low passage number range. Optimize and standardize cell seeding density. Prepare fresh reagents for each experiment and ensure accurate pipetting.
This compound does not produce the expected effect Low receptor expression in the chosen cell line. Inactive this compound.Confirm A3AR expression in your cell line using techniques like qPCR or Western blotting. Use a fresh, validated batch of this compound and verify its activity with a dose-response curve.
The A3AR antagonist does not block the effect of this compound The antagonist concentration is too low. The observed effect is not mediated by the A3AR (off-target effect).Perform a dose-response experiment with the antagonist to determine the optimal concentration for blocking the this compound effect. Consider using a structurally similar inactive analog of this compound to investigate off-target effects.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound and recommended A3AR antagonists for the human A3 adenosine receptor. Lower Ki values indicate higher binding affinity.

Compound Compound Type Human A3AR Ki (nM) Species Specificity Notes
This compound A3AR Agonist430.5[1]A radiolabeled form shows high affinity for rat A3AR (Kd = 1.48 nM).
MRS-1220 A3AR Antagonist0.59 - 0.65[5][6][7]Highly selective for human A3AR. Displays significantly lower affinity for rat A3 receptors.[5]
MRS-1523 A3AR Antagonist18.9 - 43.9[8][9][10]Potent at human, mouse, and rat A3ARs, but with some species-dependent differences in affinity.[8]

Experimental Protocols

Protocol: Measuring this compound-Induced Inhibition of cAMP Production

This protocol describes a cell-based assay to quantify the inhibition of forskolin-stimulated cAMP production by this compound.

Materials:

  • Cells expressing the human A3 adenosine receptor (e.g., CHO-hA3AR or HEK-hA3AR)

  • Cell culture medium

  • This compound

  • MRS-1220 (or another suitable A3AR antagonist)

  • Forskolin

  • DMSO (vehicle)

  • cAMP assay kit (e.g., competitive ELISA or fluorescence-based)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed the A3AR-expressing cells into a 96-well plate at a predetermined optimal density and culture overnight.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO. From this, create serial dilutions in serum-free medium to achieve the desired final concentrations.

    • Prepare a stock solution of the A3AR antagonist (e.g., MRS-1220) in DMSO.

    • Prepare a stock solution of forskolin in DMSO.

  • Antagonist Pre-treatment (for negative control):

    • To the wells designated for the antagonist control, add the A3AR antagonist at a concentration sufficient to block the A3AR (e.g., 1 µM MRS-1220).

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Treatment:

    • Add the various dilutions of this compound to the appropriate wells.

    • To the vehicle control wells, add the same final concentration of DMSO as is present in the highest this compound concentration wells.

    • To the antagonist control wells (already containing the antagonist), add this compound at a concentration that gives a robust response (e.g., EC80).

  • Stimulation of Adenylyl Cyclase:

    • Add forskolin to all wells (except the basal control) at a final concentration that robustly stimulates cAMP production (e.g., 10 µM).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

    • Compare the response in the presence and absence of the A3AR antagonist. A significant reduction in the this compound-induced inhibition of cAMP production by the antagonist confirms A3AR-specific activity.

Visualizations

AB_MECA_Signaling_Pathway AB_MECA This compound A3AR A3 Adenosine Receptor (A3AR) AB_MECA->A3AR Activates Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., MAPK pathway modulation) PKA->Downstream Modulates Experimental_Workflow Start Start: Seed A3AR-expressing cells in a 96-well plate Prep Prepare Compounds: - this compound (Agonist) - A3AR Antagonist - Vehicle (e.g., DMSO) Start->Prep Treatment_Groups Set up Treatment Groups Prep->Treatment_Groups Basal Basal Control (Untreated) Treatment_Groups->Basal Vehicle Vehicle Control Treatment_Groups->Vehicle Agonist This compound Treatment (Dose-Response) Treatment_Groups->Agonist Antagonist Antagonist Control (Antagonist + this compound) Treatment_Groups->Antagonist Incubate Incubate cells with treatments Basal->Incubate Vehicle->Incubate Agonist->Incubate Antagonist->Incubate Assay Perform Cellular Assay (e.g., cAMP measurement) Incubate->Assay Analysis Data Analysis: - Compare treatment groups - Confirm specific A3AR activity Assay->Analysis End End Analysis->End

References

Technical Support Center: Interpreting Unexpected Results in Antibody-Mediated Effector Cell Assays (AB-MECA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Mediated Effector Cell Assays (AB-MECA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the prozone effect and how can it lead to false-negative results?

The prozone phenomenon, also known as antibody excess, can occur when the concentration of antibodies is so high that it saturates the antigenic sites on target cells. This prevents the formation of the necessary "bridges" between multiple antigens, which is required for a positive result in some assays like agglutination tests.[1][2] This can lead to a false-negative or an inaccurately low result.[1][3] While often associated with high antibody titers, the prozone effect can also be influenced by factors such as the phase of a disease (e.g., syphilis), pregnancy, and neurosyphilis.[3]

Q2: What is the postzone phenomenon?

The postzone phenomenon, or antigen excess, occurs when the concentration of the antigen is excessively high compared to the antibody concentration.[1][2] In this scenario, the capture and detection antibodies become saturated with the analyte, preventing the formation of the "sandwich" complex required for detection in many immunoassays.[1] This can also result in false-negative or inaccurately low readings.[2]

Q3: My negative control wells show a high background signal. What are the common causes?

High background in negative control wells can obscure the true signal and reduce the dynamic range of your assay. Potential causes include:

  • Reagent Contamination: Ensure all reagents are fresh, sterile, and not cross-contaminated.

  • Non-specific Binding: The antibody may be binding non-specifically to the cells or the plate. Consider using a different blocking buffer or adding a non-specific IgG to the assay.

  • Cell Health: Unhealthy or dying cells can spontaneously release reporters (e.g., LDH, ATP), leading to a high background signal. Ensure your cells are healthy and have high viability.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability.[4] To mitigate this, fill the outer wells with sterile PBS or media and use the inner wells for your experiment.[4]

Q4: I'm observing high variability between my replicate wells. What could be the reason?

High variability between replicates is a common issue that can mask true experimental effects.[4] The sources of this variability can often be traced to:

  • Inaccurate Pipetting: Ensure your pipettes are calibrated correctly and use reverse pipetting for viscous solutions.[4]

  • Uneven Cell Seeding: Make sure you have a homogenous cell suspension before and during seeding.[4]

  • Incomplete Mixing: Thoroughly mix all reagents before adding them to the wells.[4]

  • Inconsistent Incubation: "Hot spots" or frequent opening of the incubator door can lead to temperature and CO2 fluctuations.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound studies.

Issue 1: Low or No Target Cell Lysis

If you observe lower-than-expected or no lysis of your target cells, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Low Target Antigen Expression Confirm target antigen expression on your target cell line using flow cytometry.[5]
Ineffective Antibody Verify the binding of your therapeutic antibody to the target cells. Ensure the antibody isotype is appropriate for the desired effector function (e.g., IgG1 for ADCC).[6]
Suboptimal Effector to Target (E:T) Ratio Optimize the E:T ratio. Increasing the ratio can enhance the assay window and sensitivity.[6]
Poor Effector Cell Activity Use effector cells (e.g., NK cells, PBMCs) from a healthy, qualified donor.[6] Ensure proper handling and storage to maintain viability and function.
Inactive Complement Source (for CDC assays) Use a reliable source of complement, such as purified human complement, which may be more sensitive than human serum.[6]
Prozone or Postzone Effect Perform a titration of your antibody to rule out excess antibody or antigen concentrations.[1][2]
Issue 2: High Background Lysis in Control Wells

High background lysis can mask the specific activity of your antibody.

Potential Cause Recommended Solution
Spontaneous Cell Lysis Ensure target and effector cells are healthy and not overly manipulated. Use cells within a low passage number.
Natural Killer (NK) Cell Activation If using NK cells, they may be activated and killing target cells in an antibody-independent manner.[7] Assess the baseline killing in the absence of your antibody.
Serum Complement Activity If not performing a CDC assay, heat-inactivate the serum used in your culture medium to destroy complement proteins.
Contamination Check for mycoplasma or other microbial contamination in your cell cultures.

Experimental Protocols

General Protocol for an ADCC Reporter Assay

This protocol outlines a common workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay using an engineered Jurkat cell line as the effector cell.

  • Target Cell Preparation:

    • Culture target cells expressing the antigen of interest to mid-log phase.

    • Harvest, wash, and resuspend the cells in assay medium.

    • Seed the target cells into a 96-well plate.

  • Antibody Dilution:

    • Perform a serial dilution of your therapeutic antibody and control antibodies in assay medium in a separate 96-well plate.[8]

  • Assay Assembly:

    • Add the diluted antibodies to the wells containing the target cells.

    • Add the engineered Jurkat effector cells expressing the Fc receptor (e.g., FcγRIIIa) to each well.[8]

    • Include control wells with:

      • Target cells and effector cells only (no antibody)

      • Target cells only (background)

      • Effector cells only (background)

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for the recommended time (typically 6-24 hours).[8]

  • Signal Detection:

    • Add the reporter gene substrate (e.g., luciferase substrate) to each well.[8]

    • Measure the luminescence using a plate reader.

Visualizations

Signaling Pathway for ADCC

ADCC_Pathway cluster_target Target Cell cluster_antibody Therapeutic Antibody cluster_effector Effector Cell (NK Cell) Target_Antigen Target Antigen Antibody Antibody (IgG) Antibody->Target_Antigen Fab binding Fc_Receptor FcγRIIIa (CD16) Fc_Receptor->Antibody Fc binding Granules Cytotoxic Granules (Perforin, Granzymes) Fc_Receptor->Granules activates Lysis Target Cell Lysis Granules->Lysis induces

Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) signaling pathway.

Experimental Workflow for Troubleshooting High Background

Troubleshooting_Workflow Start High Background Signal in Negative Controls Check_Cells Assess Cell Viability (Target & Effector Cells) Start->Check_Cells Healthy_Cells Viability > 95%? Check_Cells->Healthy_Cells Check_Reagents Check for Reagent Contamination Healthy_Cells->Check_Reagents Yes Unhealthy_Cells Culture Fresh Cells Healthy_Cells->Unhealthy_Cells No Contaminated Contamination Found? Check_Reagents->Contaminated Check_Assay_Setup Review Assay Setup (e.g., Edge Effects) Contaminated->Check_Assay_Setup No Replace_Reagents Use Fresh, Sterile Reagents Contaminated->Replace_Reagents Yes Issue_Found Setup Issue Identified? Check_Assay_Setup->Issue_Found Optimize_Blocking Optimize Blocking Conditions Issue_Found->Optimize_Blocking No Modify_Setup Modify Plate Layout (Avoid Outer Wells) Issue_Found->Modify_Setup Yes Resolved Problem Resolved Optimize_Blocking->Resolved Unhealthy_Cells->Check_Cells Replace_Reagents->Check_Reagents Modify_Setup->Check_Assay_Setup

Caption: Logical workflow for troubleshooting high background signals.

References

Validation & Comparative

Validating the Selectivity of AB-MECA for the A3 Adenosine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) with other key adenosine receptor agonists. The data and protocols presented herein are intended to assist researchers in validating the selectivity of this compound for the A3 adenosine receptor (A3AR) and in designing robust experimental workflows.

Comparative Analysis of Adenosine Receptor Agonists

The selectivity of an agonist for a specific receptor subtype is crucial for targeted therapeutic applications and accurate research outcomes. This is typically quantified by comparing its binding affinity (Ki) and functional potency (EC50) across all four adenosine receptor subtypes (A1, A2A, A2B, and A3). An ideal A3AR-selective agonist will exhibit a significantly lower Ki and EC50 value for A3AR compared to the other subtypes.

Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of this compound and other commonly used adenosine receptor agonists for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1/A3 Selectivity RatioA2A/A3 Selectivity Ratio
This compound 35002000>100,0001.4~2500x~1400x
IB-MECA 290051>100,0001.8~1611x~28x
Cl-IB-MECA 35002000>100,0001.4~2500x~1400x
NECA 1420500025~0.56x~0.8x
CPA 0.820015000100~0.008x2x
CGS21680 18015300001200~0.15x~0.0125x

Data compiled from multiple sources. Values can vary based on experimental conditions.

Functional Potency Data

Experimental Protocols

To validate the selectivity of this compound, two primary types of experiments are recommended: radioligand binding assays to determine binding affinity (Ki) and functional assays to determine potency (EC50).

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for a specific adenosine receptor subtype.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Assay Setup (96-well plate format):

  • Total Binding: Add cell membranes, a specific radioligand, and assay buffer.

    • A1 Receptor Radioligand: [3H]DPCPX

    • A2A Receptor Radioligand: [3H]CGS21680

    • A3 Receptor Radioligand: [125I]I-AB-MECA

  • Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of a non-selective agonist (e.g., NECA) to saturate all specific binding sites.

  • Competition: Add cell membranes, the radioligand, and serial dilutions of the test compound (this compound).

3. Incubation and Filtration:

  • Incubate the plates to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Assay)

This assay measures the functional consequence of receptor activation by quantifying the change in intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Culture and Plating:

  • Use a cell line expressing the desired human adenosine receptor subtype (e.g., CHO-A3AR).

  • Seed the cells into a 96-well plate and allow them to attach overnight.

2. Assay Protocol:

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • For A1 and A3 receptor assays, stimulate adenylyl cyclase with forskolin.

  • Add serial dilutions of the agonist (e.g., this compound) to the wells.

  • Incubate to allow for receptor activation and the resulting change in cAMP levels.

3. cAMP Quantification:

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

4. Data Analysis:

  • Plot the measured cAMP levels against the log concentration of the agonist.

  • Use a sigmoidal dose-response model (non-linear regression) to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum possible effect of the agonist).

Visualizing Key Processes and Pathways

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-protein cluster_cytoplasm Cytoplasm A3AR A3AR G_alpha_i Gαi A3AR->G_alpha_i Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_alpha_i->AC Inhibits G_beta_gamma Gβγ Agonist This compound (Agonist) Agonist->A3AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: A3AR Gαi-Mediated Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes Expressing Receptor Subtype Incubation 4. Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand 2. Prepare Radioligand ([125I]I-AB-MECA for A3AR) Radioligand->Incubation Test_Compound 3. Prepare Serial Dilutions of Test Compound (this compound) Test_Compound->Incubation Filtration 5. Filter to Separate Bound vs. Free Ligand Incubation->Filtration Counting 6. Count Radioactivity of Bound Ligand Filtration->Counting Curve_Fitting 7. Plot Competition Curve (% Binding vs. [Compound]) Counting->Curve_Fitting IC50_Calc 8. Determine IC50 Value Curve_Fitting->IC50_Calc Ki_Calc 9. Calculate Ki Value (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Experimental Workflow for Radioligand Binding Assay.

Selectivity_Validation_Logic cluster_experiments Experimental Phase cluster_data Data Acquisition cluster_analysis Analysis & Conclusion Start Objective: Validate this compound's A3AR Selectivity Binding_Assay Perform Radioligand Binding Assays on A1, A2A, A2B, and A3 Receptors Start->Binding_Assay Functional_Assay Perform Functional (cAMP) Assays on A1, A2A, A2B, and A3 Receptors Start->Functional_Assay Ki_Values Determine Ki values for each receptor subtype Binding_Assay->Ki_Values EC50_Values Determine EC50 values for each receptor subtype Functional_Assay->EC50_Values Compare_Ki Is Ki for A3AR significantly lower? Ki_Values->Compare_Ki Compare_EC50 Is EC50 for A3AR significantly lower? EC50_Values->Compare_EC50 Compare_Ki->Compare_EC50 Yes Not_Selective Conclusion: This compound is not selective Compare_Ki->Not_Selective No Conclusion Conclusion: This compound is a selective A3AR agonist Compare_EC50->Conclusion Yes Compare_EC50->Not_Selective No

Caption: Logical Workflow for Selectivity Validation.

A Comparative Analysis of AB-MECA and IB-MECA Efficacy as A3 Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate molecular tools is paramount for advancing our understanding of cellular signaling and for the discovery of novel therapeutics. AB-MECA and IB-MECA are two critical agonists for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This guide provides an objective comparison of their efficacy, supported by available experimental data, to aid in the selection of the most suitable compound for specific research needs.

Overview and Chemical Properties

IB-MECA , also known as Piclidenoson or CF-101, is chemically defined as 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide. It is a potent and highly selective agonist for the A3AR.[1][2]

This compound is chemically N6-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine.[3] It also functions as an agonist of the A3AR, although it is considered to be moderately selective. A radiolabeled version of a related compound, [¹²⁵I]-I-AB-MECA, is frequently utilized as a high-affinity radioligand in A3AR binding assays.[2]

Comparative Efficacy: Binding Affinity and Selectivity

A crucial aspect of an agonist's utility is its binding affinity (often expressed as the inhibition constant, Ki) for its target receptor and its selectivity over other related receptors. The available data indicates a clear distinction between IB-MECA and this compound in this regard.

IB-MECA demonstrates high affinity and selectivity for the A3AR. It is reported to be approximately 50-fold more selective for the A3 receptor compared to the A1 and A2A adenosine receptor subtypes.[2][4] In contrast, this compound is characterized as a moderately A3-selective agonist.[5] While direct comparative studies are limited, the difference in selectivity is a key differentiator for researchers aiming to specifically probe A3AR signaling without confounding effects from other adenosine receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki)Selectivity Profile
IB-MECA Human A3AR~1-2 nM[6]~50-fold selective for A3 vs. A1/A2A[2][4]
Human A1AR54 nM[3]
Human A2AAR56 nM[3]
This compound Human A3AR430.5 nMModerately selective for A3AR[5]
Human A1ARNot explicitly reported in comparative studies
Human A2AARNot explicitly reported in comparative studies

Signaling Pathways and Functional Effects

Activation of the A3AR, a Gi protein-coupled receptor, initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.

IB-MECA has been shown to modulate several key signaling pathways. Its activation of A3AR leads to the downregulation of the PI3K/Akt and NF-κB signaling pathways, which are critical for cell survival and inflammation. Furthermore, IB-MECA has been demonstrated to induce apoptosis in cancer cells through the deregulation of the Wnt/β-catenin pathway.

The signaling pathways activated by This compound are less extensively characterized in publicly available literature. However, its function as an A3AR agonist implies that it likely engages similar downstream effectors, including the inhibition of adenylyl cyclase.

Below are diagrams illustrating the known signaling pathway for A3AR agonists like IB-MECA and a typical experimental workflow for studying A3AR activation.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound / IB-MECA A3AR A3 Adenosine Receptor Agonist->A3AR Binds to G_protein Gi/o Protein A3AR->G_protein Activates Wnt_Pathway Wnt/β-catenin Pathway A3AR->Wnt_Pathway Modulates (IB-MECA) AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK_Pathway MAPK/ERK Pathway G_protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A (PKA) cAMP->PKA Activates

A3AR Signaling Pathway

Experimental_Workflow Cell_Culture 1. Cell Culture (Expressing A3AR) Agonist_Treatment 2. Agonist Treatment (this compound or IB-MECA) Cell_Culture->Agonist_Treatment Cell_Lysis 3. Cell Lysis Agonist_Treatment->Cell_Lysis Assay 4. Downstream Assay Cell_Lysis->Assay cAMP_Assay cAMP Measurement (ELISA, etc.) Assay->cAMP_Assay Western_Blot Western Blot (p-ERK, etc.) Assay->Western_Blot Data_Analysis 5. Data Analysis (EC50, Emax) cAMP_Assay->Data_Analysis Western_Blot->Data_Analysis

Experimental Workflow for A3AR Agonist Evaluation

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay

Principle: This assay quantifies the ability of a test compound (e.g., this compound or IB-MECA) to displace a radiolabeled ligand (e.g., [¹²⁵I]-I-AB-MECA) from the A3AR in cell membranes. This allows for the determination of the binding affinity (Ki) of the test compound.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A3AR (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, combine the assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4), a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Initiate the binding reaction by adding a standardized amount of cell membrane protein to each well. Incubate for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[6]

Protocol 2: cAMP Inhibition Assay

Principle: This functional assay measures the ability of an A3AR agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.

Methodology:

  • Cell Culture: Plate cells expressing the A3AR in a 96-well plate and grow to a suitable confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Treatment: Treat the cells with varying concentrations of the A3AR agonist (this compound or IB-MECA) for a defined period.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration. Use a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) of the agonist.

Conclusion

Both this compound and IB-MECA are valuable tools for studying the A3 adenosine receptor. However, the choice between them should be guided by the specific experimental goals. IB-MECA is the preferred agonist when high selectivity for the A3AR is critical to avoid off-target effects mediated by A1 and A2A receptors. Its high potency also makes it suitable for in vivo studies. This compound , while less selective, can still be a useful tool, particularly in well-characterized systems where the expression and influence of other adenosine receptor subtypes are known to be minimal. The provided experimental protocols offer a starting point for researchers to quantitatively assess the efficacy of these and other A3AR modulators in their own experimental settings.

References

Reproducibility of A3 Adenosine Receptor Agonist Findings: A Comparative Guide to AB-MECA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the A3 adenosine receptor (A3AR) agonist AB-MECA and its widely studied analogs, IB-MECA and Cl-IB-MECA. While direct reproducibility studies are not prevalent in the literature, the consistent findings across numerous independent studies on the mechanism and effects of these compounds suggest a high degree of reproducibility of their core biological activities. This guide summarizes key quantitative data, details common experimental protocols used to generate these findings, and visualizes the primary signaling pathways involved.

Comparative Efficacy and Binding Affinities

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound, IB-MECA, and Cl-IB-MECA for the A3 adenosine receptor. These values have been consistently reported across multiple studies, demonstrating the reproducibility of their fundamental pharmacological profiles.

CompoundReceptorCell LineAssay TypeKi (nM)EC50 (nM)IC50 (nM)Reference
This compound Human A3ARCHORadioligand Binding430.5--[1]
IB-MECA Human A3ARHEK293Radioligand Binding--10 (non-specific)[1]
Cl-IB-MECA Human A3ARHEK293Radioligand Binding0.33--[2]
Cl-IB-MECA Human A3ARReporter Cell LineFunctional Assay---[3]
IB-MECA Ovarian Cancer CellsOVCAR-3cAMP Assay-820-[4]
IB-MECA Ovarian Cancer CellsCaov-4cAMP Assay-1200-[4]
IB-MECA Ovarian Cancer CellsOVCAR-3Cell Viability--32140[4]
IB-MECA Ovarian Cancer CellsCaov-4Cell Viability--45370[4]

Key Signaling Pathways

Activation of the A3 adenosine receptor by this compound and its analogs consistently modulates two major signaling pathways: the Wnt/β-catenin pathway and the MAPK/ERK pathway. The reproducibility of these findings is supported by multiple studies demonstrating similar downstream effects.

Wnt/β-catenin Signaling Pathway

A3AR agonists have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This is a key mechanism for their anti-proliferative effects.[5][6]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3AR GP G Protein A3AR->GP Activation AC Adenylyl Cyclase GP->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation GSK3b GSK-3β PKA->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (marks for degradation) Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation cMyc c-Myc TCF_LEF->cMyc Transcription CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Transcription Proliferation Cell Proliferation cMyc->Proliferation CyclinD1->Proliferation AB_MECA This compound AB_MECA->A3AR

This compound mediated inhibition of the Wnt/β-catenin pathway.
MAPK/ERK Signaling Pathway

A3AR activation can also lead to the modulation of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. The effects on this pathway can be cell-type dependent.[7][8]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3AR PLC PLC A3AR->PLC Activation DAG DAG PLC->DAG Hydrolysis of PIP2 PKC PKC DAG->PKC Activation Ras Ras PKC->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression AB_MECA This compound AB_MECA->A3AR

Modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The reproducibility of findings relies on the use of standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments commonly used to characterize A3AR agonists.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the A3AR.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]I-AB-MECA) for binding to the A3AR in cell membranes.[1]

Materials:

  • HEK293 cells stably expressing human A3AR

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4

  • Radioligand: [¹²⁵I]I-AB-MECA

  • Non-specific binding control: 10 µM IB-MECA

  • Test compound (e.g., this compound) and reference compounds (e.g., IB-MECA, Cl-IB-MECA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hA3AR cells.

  • In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]I-AB-MECA (typically at its Kd value), and varying concentrations of the test compound.

  • Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.

  • Incubate for 60-90 minutes at room temperature.

  • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Western Blot for Phosphorylated ERK1/2

Objective: To determine the effect of A3AR agonists on the activation of the MAPK/ERK pathway.

Principle: This assay measures the levels of phosphorylated ERK1/2 (p-ERK1/2), an indicator of ERK activation, in cell lysates following treatment with a test compound.[1]

Materials:

  • Cells expressing A3AR (e.g., melanoma or pancreatic cancer cell lines)

  • Serum-free cell culture medium

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against p-ERK1/2

  • Primary antibody against total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes).

  • Immediately wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 10-20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect signal using an ECL substrate and imaging system.

  • Strip the membrane and re-probe with an antibody for total-ERK1/2 to normalize the p-ERK signal.

Experimental Workflow Overview

The following diagram illustrates a general workflow for characterizing the effects of A3AR agonists, from initial cell culture to downstream analysis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture Cell Culture (A3AR expressing cells) Treatment Cell Treatment (Dose-response & Time-course) CellCulture->Treatment CompoundPrep Compound Preparation (this compound, Analogs) CompoundPrep->Treatment BindingAssay Binding Assay (Ki determination) Treatment->BindingAssay SignalingAssay Signaling Pathway Analysis (Western Blot, cAMP assay) Treatment->SignalingAssay FunctionalAssay Functional Assays (Proliferation, Apoptosis) Treatment->FunctionalAssay DataAnalysis Data Analysis & Visualization (IC50/EC50 calculation, Statistical analysis) BindingAssay->DataAnalysis SignalingAssay->DataAnalysis FunctionalAssay->DataAnalysis

General experimental workflow for A3AR agonist characterization.

References

A Comparative Guide to AB-MECA and Novel A3 Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prototypical A3 adenosine receptor (A3AR) agonist, AB-MECA, with more recently developed novel A3AR agonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies. The A3 adenosine receptor is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and neuropathic pain, due to its overexpression in pathological tissues.[1]

Performance Comparison of A3AR Agonists

The development of A3AR agonists has progressed from moderately selective compounds like this compound to highly potent and selective molecules. This evolution has been driven by the need to minimize off-target effects and enhance therapeutic efficacy.

This compound (N6-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide) is a foundational A3AR agonist that has been instrumental in characterizing the A3 receptor. However, its selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A) is moderate.[2]

Novel A3AR Agonists , such as Cl-IB-MECA (Namodenoson) and MRS5698 , represent significant advancements. Cl-IB-MECA, a chlorinated derivative of IB-MECA, exhibits substantially higher affinity and selectivity for the A3AR.[3][4] MRS5698 is another novel agonist with high affinity and exceptional selectivity, showing promise in preclinical models of neuropathic pain.[1][3] Piclidenoson (IB-MECA), the non-chlorinated precursor to Namodenoson, is also in late-stage clinical trials for inflammatory conditions.[5][6]

Data Presentation

The following tables summarize the quantitative data for this compound and selected novel A3AR agonists, providing a clear comparison of their binding affinities and selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of A3AR Agonists at Human Adenosine Receptors

CompoundA3AR Ki (nM)A1AR Ki (nM)A2AAR Ki (nM)A3 vs A1 SelectivityA3 vs A2A SelectivityReference
This compound~10~500~500~50-fold~50-fold[2][7]
IB-MECA (Piclidenoson)~1-2~50-100~100-200~50-fold~50-100-fold[4][8]
Cl-IB-MECA (Namodenoson)~0.33>4600>4600>1400-fold>1400-fold[3][4]
MRS5698~3>10,000>10,000>3000-fold>3000-fold[1][9]

Table 2: Comparative Binding Affinities (Ki, nM) of A3AR Agonists at Rodent Adenosine Receptors

CompoundSpeciesA3AR Ki (nM)A1AR Ki (nM)A2AAR Ki (nM)Reference
This compoundRat~10145-[2]
IB-MECA (Piclidenoson)Rat---
Cl-IB-MECA (Namodenoson)Rat---[3]
MRS5698Mouse~3>10,000>10,000[1][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of A3AR agonists are provided below.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.

Objective: To determine the binding affinity (Ki) of test compounds for the human A3AR.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human A3AR.[4]

  • Radioligand: [¹²⁵I]I-AB-MECA, a high-affinity A3AR agonist radioligand.[4]

  • Non-specific Binding Control: 10 µM IB-MECA.[4]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.[4]

  • Test Compounds: this compound and novel A3AR agonists.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the A3AR.

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]I-AB-MECA, and varying concentrations of the unlabeled test compound.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50) and efficacy of A3AR agonists.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human A3AR.[11]

  • Stimulating Agent: Forskolin, to stimulate adenylyl cyclase and increase basal cAMP levels.[11]

  • Phosphodiesterase Inhibitor: IBMX, to prevent the degradation of cAMP.[11]

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA).[11]

  • Test Compounds: this compound and novel A3AR agonists.

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate.

  • Add varying concentrations of the A3AR agonist to the cells.

  • Add forskolin to stimulate cAMP production and incubate for a defined period (e.g., 15-30 minutes at 37°C).[11]

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.

  • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12]

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G protein activation.

Materials:

  • Cell Membranes: Membranes from cells expressing the A3AR.

  • Radioligand: [³⁵S]GTPγS.[12]

  • GDP: To ensure binding is to the activated state.

  • Assay Buffer: Containing MgCl₂ and NaCl.

  • Test Compounds: this compound and novel A3AR agonists.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test agonist.

  • Incubate the plate to allow for G protein activation and binding of [³⁵S]GTPγS.

  • Separate bound from free [³⁵S]GTPγS by filtration.

  • Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Plot the stimulated binding against the agonist concentration to determine EC50 and Emax values.

Mandatory Visualization

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_beta_gamma->PLC Activates MAPK_pathway MAPK/ERK Pathway G_beta_gamma->MAPK_pathway Activates ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Gene_Expression Modulation of Gene Expression PKA->Gene_Expression MAPK_pathway->Gene_Expression Agonist A3AR Agonist (e.g., this compound) Agonist->A3AR Binds

A3AR Signaling Pathway

Experimental Workflow for A3AR Agonist Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Selectivity Binding at A1, A2A, A2B Receptors (Determine Selectivity) Binding->Selectivity Disease_Model Disease Model (e.g., Inflammation, Pain) Binding->Disease_Model cAMP cAMP Accumulation Assay (Determine EC50, Efficacy) cAMP->Disease_Model GTP GTPγS Binding Assay (Determine EC50, Efficacy) GTP->Disease_Model Selectivity->Disease_Model Efficacy Assess Therapeutic Efficacy Disease_Model->Efficacy Safety Evaluate Safety Profile Disease_Model->Safety Start Novel A3AR Agonist Start->Binding Start->cAMP Start->GTP

Workflow for A3AR Agonist Characterization

Logical Relationship in Novel A3AR Agonist Development

Agonist_Development AB_MECA This compound (Moderate Selectivity) IB_MECA IB-MECA / Piclidenoson (Improved Affinity) AB_MECA->IB_MECA Structural Modification Cl_IB_MECA Cl-IB-MECA / Namodenoson (High Affinity & Selectivity) IB_MECA->Cl_IB_MECA Further Optimization Clinical_Trials Clinical Trials (Psoriasis, RA, Cancer) IB_MECA->Clinical_Trials MRS_Agonists MRS Series (e.g., MRS5698) (Very High Selectivity) Cl_IB_MECA->MRS_Agonists Advanced Scaffolds Cl_IB_MECA->Clinical_Trials

Evolution of A3AR Agonists

References

A Comparative Analysis of AB-MECA and Other Selective A3 Adenosine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) against other selective A3 adenosine receptor (A3AR) ligands. The information presented herein, supported by experimental data, is intended to assist researchers in the selection of appropriate compounds for their studies and to provide a framework for the pharmacological characterization of novel A3AR modulators.

Introduction to A3 Adenosine Receptor (A3AR) Ligands

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and neuropathic pain.[1][2][3] The development of selective A3AR ligands is crucial for elucidating the receptor's physiological roles and for advancing therapeutic strategies. This compound and its derivatives, such as IB-MECA and 2-Cl-IB-MECA, are among the most widely studied selective A3AR agonists.[4] This guide benchmarks this compound against other key selective A3AR ligands, focusing on their binding affinity, functional potency, and selectivity.

Data Presentation: Quantitative Comparison of A3AR Ligands

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and other selected A3AR ligands. These values are critical for comparing the pharmacological profiles of these compounds. It is important to note that experimental conditions can influence these values, and the data presented are representative values from the literature.

Table 1: Receptor Binding Affinity (Ki) of Selective A3AR Agonists

CompoundSpeciesKi (nM)Selectivity Profile
This compound Rat1.48 - 3.61[5]High affinity for A3AR
IB-MECA Human~1-2[4]~50-fold selective for A3 vs. A1/A2A[4]
Human2.9[6]
2-Cl-IB-MECA (Namodenoson) Human0.33[4]>1400-fold selective for A3 vs. A1/A2A[4]
Human3.5[6]
MRS5698 Human~3[2]High affinity and selectivity across human and mouse A3ARs[2]
Mouse~3[2]

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Potency (EC50) of Selective A3AR Agonists (cAMP Inhibition)

CompoundSpeciesEC50 (nM)Emax (%)
This compound Rat--
IB-MECA Human--
2-Cl-IB-MECA (Namodenoson) Rat66.8-
MRS5698 Human--

Mandatory Visualizations

A3 Adenosine Receptor Signaling Pathways

The A3AR primarily couples to the inhibitory G protein (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). However, it can also signal through other pathways, including the activation of phospholipase C (PLC) via Gq, and the modulation of the MAPK/ERK and NF-κB signaling cascades.[1][7][8]

A3AR_Signaling cluster_membrane Plasma Membrane A3AR A3AR G_protein Gαi/βγ A3AR->G_protein activates Gq_protein Gαq/βγ A3AR->Gq_protein activates (alternative) NFkB NF-κB Pathway A3AR->NFkB modulates Agonist A3AR Agonist (e.g., this compound) Agonist->A3AR binds AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK/ERK Pathway G_protein->MAPK modulates PLC Phospholipase C Gq_protein->PLC activates cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Cell growth inhibition) PLC->Cellular_Response PKA PKA cAMP->PKA activates PKA->Cellular_Response MAPK->Cellular_Response NFkB->Cellular_Response

Caption: A3AR Signaling Pathways.

Experimental Workflow for A3AR Ligand Characterization

The characterization of novel A3AR ligands typically involves a series of in vitro assays to determine their binding affinity and functional activity.

Experimental_Workflow start Start: Novel Compound binding_assay Radioligand Binding Assay start->binding_assay ki_determination Determine Ki (Binding Affinity) binding_assay->ki_determination functional_assay Functional Assay (e.g., cAMP Inhibition) ki_determination->functional_assay ec50_emax Determine EC50 & Emax (Potency & Efficacy) functional_assay->ec50_emax selectivity_panel Selectivity Profiling (vs. A1, A2A, A2B receptors) ec50_emax->selectivity_panel downstream_assays Downstream Signaling Assays (e.g., ERK1/2 Phosphorylation) selectivity_panel->downstream_assays end End: Pharmacological Profile downstream_assays->end

Caption: A3AR Ligand Characterization Workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of A3AR ligands.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.

  • Materials:

    • Cell membranes from cells stably expressing the human A3AR (e.g., HEK293 or CHO cells).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Radioligand: [¹²⁵I]I-AB-MECA.

    • Non-specific binding control: 10 µM of a non-labeled A3AR agonist (e.g., NECA).

    • Test compound and reference compounds (e.g., this compound, 2-Cl-IB-MECA).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • For total binding, wells contain only membranes and radioligand. For non-specific binding, wells contain membranes, radioligand, and a high concentration of the non-labeled agonist.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1]

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

    • Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

cAMP Functional Assay (Inhibition)

This assay measures the potency (EC50) and efficacy (Emax) of an A3AR agonist by quantifying the inhibition of forskolin-stimulated cAMP production.

  • Materials:

    • Cell line expressing the human A3AR (e.g., HEK293 or CHO cells).

    • Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Forskolin.

    • Test compound and reference compounds.

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Replace the culture medium with stimulation buffer and incubate for approximately 30 minutes to inhibit phosphodiesterases.[5]

    • Add varying concentrations of the test A3AR agonist to the wells.

    • Stimulate adenylyl cyclase by adding a fixed concentration of forskolin to all wells except the basal control.[1]

    • Incubate for a specified period (e.g., 15-30 minutes) at 37°C.[5]

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

    • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration. Use a sigmoidal dose-response model (non-linear regression) to determine the EC50 and Emax values.[5]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of an A3AR agonist to activate the MAPK/ERK signaling pathway by measuring the levels of phosphorylated ERK1/2.

  • Materials:

    • Cells expressing the A3AR.

    • Serum-free medium.

    • Test compound and reference compounds.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Western blot equipment and imaging system.

  • Procedure:

    • Culture cells in 6-well plates to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[5]

    • Treat cells with the A3AR agonist at various concentrations and for different time points (e.g., 5-30 minutes).

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Collect the cell lysates and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody against total ERK1/2.

    • Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of ERK activation.

References

Comparative Analysis of AB-MECA Dose-Response Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Pharmacology and Drug Development

This guide provides a comprehensive statistical and functional comparison of N⁶-(4-Aminobenzyl)-adenosine-5'-N-methyluronamide (AB-MECA), a selective agonist for the A₃ adenosine receptor (A₃AR). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of adenosine receptor signaling and the development of novel therapeutics targeting this receptor subtype. This document summarizes key performance metrics, details experimental methodologies, and visualizes the associated signaling pathways and workflows to facilitate an objective evaluation of this compound in comparison to other relevant adenosine receptor agonists.

Data Summary: Potency and Efficacy of A₃AR Agonists

The following tables provide a quantitative comparison of this compound and other key A₃ adenosine receptor agonists. The data, compiled from published pharmacological studies, highlights the binding affinity (Ki) and functional potency (EC₅₀) of these compounds in various in vitro assays.

Table 1: Comparative Binding Affinity of Adenosine Receptor Agonists at Human A₃AR

CompoundKi (nM) at human A₃ARSelectivity Profile
This compound ~1.48 - 3.61Selective for A₃ vs. A₁/A₂ₐ receptors.
IB-MECA ~1.1Approximately 50-fold selective for A₃ vs. A₁/A₂ₐ receptors.[1]
Cl-IB-MECA ~0.33>1400-fold selective for A₃ vs. A₁/A₂ₐ receptors.[2]

Note: Ki values can vary depending on the radioligand used and the experimental conditions.

Table 2: Functional Potency (EC₅₀) of A₃AR Agonists in cAMP Inhibition Assays

CompoundCell LineEC₅₀ (nM) for cAMP Inhibition
This compound CHO cells expressing rat A₃ARData not available in tabular format
IB-MECA CHO cells expressing human A₃AR~2.5
Cl-IB-MECA CHO cells expressing rat A₃AR~67

Note: EC₅₀ values are highly dependent on the cell line, receptor expression levels, and specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols used to generate the dose-response data for A₃AR agonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to its receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of this compound and other agonists for the A₃ adenosine receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human A₃ adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]I-AB-MECA.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known A₃AR ligand (e.g., 10 µM IB-MECA).

  • Test compounds: this compound and other adenosine receptor agonists at varying concentrations.

Procedure:

  • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.

  • Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • The Ki values are calculated using the Cheng-Prusoff equation from the IC₅₀ values obtained from the competition binding curves.

Functional Assay: cAMP Inhibition

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in A₃AR signaling.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound and other agonists in inhibiting adenylyl cyclase activity.

Materials:

  • A cell line expressing the A₃ adenosine receptor (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: this compound and other adenosine receptor agonists at varying concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Add varying concentrations of the test compound to the cells and incubate for a specified time.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit and a plate reader.

  • The data is then plotted as the percentage inhibition of the forskolin-stimulated cAMP level versus the agonist concentration to determine the EC₅₀ and Emax values.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway

Activation of the A₃ adenosine receptor by this compound initiates a cascade of intracellular events. The primary pathway involves the coupling to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. A₃AR activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR Binds to G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Cascade (e.g., Raf/MEK/ERK) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Inhibits activation of Cellular_Response Cellular Response (e.g., Inhibition of Inflammation) PKA->Cellular_Response pERK Phosphorylated ERK MAPK_pathway->pERK Leads to pERK->Cellular_Response cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (A3AR expressing cells) Incubation Cell Treatment & Incubation Cell_Culture->Incubation Compound_Prep Compound Preparation (Serial Dilutions of this compound) Compound_Prep->Incubation Signal_Detection Signal Detection (e.g., cAMP level, pERK) Incubation->Signal_Detection Data_Acquisition Data Acquisition (Plate Reader) Signal_Detection->Data_Acquisition Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Data_Acquisition->Curve_Fitting Parameter_Determination Parameter Determination (EC50, Hill Slope) Curve_Fitting->Parameter_Determination

References

A Head-to-Head Comparison of A₃ Adenosine Receptor Agonists: AB-MECA vs. Cl-IB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent A₃ adenosine receptor (A₃AR) agonists: AB-MECA (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) and Cl-IB-MECA (2-Chloro-N⁶-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide). This analysis is intended to assist researchers in selecting the appropriate agonist for their experimental needs, based on a clear presentation of their respective pharmacological profiles and mechanisms of action.

Executive Summary

Cl-IB-MECA emerges as a significantly more potent and selective agonist for the A₃ adenosine receptor compared to this compound. With a sub-nanomolar binding affinity and high selectivity over other adenosine receptor subtypes, Cl-IB-MECA is a preferred tool for targeted A₃AR research and is under investigation as a therapeutic agent. This compound, while also an A₃AR agonist, exhibits a considerably lower binding affinity. Its radioiodinated form, [¹²⁵I]I-AB-MECA, is a valuable tool for radioligand binding studies, although its selectivity is lower than that of Cl-IB-MECA.

Quantitative Performance Data

The following tables summarize the key quantitative parameters for this compound and Cl-IB-MECA, highlighting the critical differences in their binding affinities and functional potencies.

Table 1: Adenosine Receptor Binding Affinities (Kᵢ, nM)

CompoundHuman A₃Human A₁Human A₂ASelectivity (A₁/A₃)Selectivity (A₂A/A₃)
This compound 430.5[1]----
Cl-IB-MECA 0.33[2][3][4]~825~462~2500-fold[2][4]~1400-fold[2][4]

Data presented as Kᵢ values in nM, where a lower value indicates higher binding affinity. Data for A₁ and A₂A receptors for Cl-IB-MECA are calculated based on reported selectivity folds.

Table 2: Functional Activity (EC₅₀, nM)

CompoundAssay TypeCell LineEC₅₀ (nM)
Cl-IB-MECA A₃AR Activation (Luminescence)Reporter Cell Line32.28 ± 11.2[5]

EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response.

Mechanism of Action and Signaling Pathways

Both this compound and Cl-IB-MECA exert their effects primarily through the activation of the A₃ adenosine receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves coupling to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] However, A₃AR activation can also trigger other signaling cascades.

Cl-IB-MECA Signaling:

Cl-IB-MECA has been shown to modulate a variety of signaling pathways, contributing to its anti-inflammatory, anti-cancer, and cardioprotective effects.[7][8] Key pathways include:

  • PI3K/Akt and MAPK/ERK Pathways: Activation of these pro-survival pathways is implicated in the cardioprotective effects of Cl-IB-MECA.[9] Conversely, in some cancer cells, Cl-IB-MECA can induce apoptosis through the downregulation of ERK and Akt.[2]

  • Wnt/β-catenin Pathway: In cancer models, Cl-IB-MECA can induce apoptosis by modulating the Wnt and NF-κB pathways.[7]

  • Calcium Mobilization: At higher concentrations, Cl-IB-MECA can cause an influx of intracellular calcium, which can contribute to apoptosis in certain cell types.[2][3]

This compound Signaling:

The signaling pathways of this compound are less extensively characterized in comparison to Cl-IB-MECA but are understood to primarily operate through the Gᵢ-mediated inhibition of adenylyl cyclase, leading to reduced cAMP levels.[10]

A₃ Adenosine Receptor Signaling Pathways cluster_agonists Agonists cluster_receptor Receptor cluster_gprotein G-Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Pathways cluster_cellular_response Cellular Responses This compound This compound Cl-IB-MECA Cl-IB-MECA A3AR A₃ Adenosine Receptor Cl-IB-MECA->A3AR Anti_inflammatory Anti-inflammatory Effects Cl-IB-MECA->Anti_inflammatory Gi Gᵢ Protein A3AR->Gi Gq Gq Protein A3AR->Gq (cell-type dependent) AC Adenylyl Cyclase Gi->AC PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Gi->MAPK_ERK PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Apoptosis Apoptosis Ca2->Apoptosis Wnt Wnt/β-catenin Pathway PKA->Wnt PI3K_Akt->Apoptosis (context dependent) Cardioprotection Cardioprotection PI3K_Akt->Cardioprotection MAPK_ERK->Apoptosis (context dependent) MAPK_ERK->Cardioprotection Wnt->Apoptosis

Caption: Signaling pathways activated by this compound and Cl-IB-MECA.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of A₃AR agonists. Below are outlines for key experimental assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the A₃AR by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Membranes are prepared from cells stably expressing the human A₃AR (e.g., HEK293 or CHO cells).

  • Assay Components:

    • Cell membranes (15-50 µg protein/well).

    • Radioligand (e.g., [¹²⁵I]I-AB-MECA) at a concentration near its Kₔ value.

    • Varying concentrations of the unlabeled test compound (this compound or Cl-IB-MECA).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Non-specific binding is determined in the presence of a high concentration of a non-selective agonist (e.g., 10 µM NECA).

  • Incubation: The reaction mixture is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: Competition curves are generated, and IC₅₀ values are determined. Kᵢ values are then calculated using the Cheng-Prusoff equation.[11]

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep Prepare cell membranes expressing A₃AR mix Incubate membranes with: - Radioligand ([¹²⁵I]I-AB-MECA) - Unlabeled agonist (variable conc.) prep->mix filter Rapid filtration to separate bound and free radioligand mix->filter count Quantify radioactivity on filters (gamma counter) filter->count analyze Calculate IC₅₀ and Kᵢ values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an A₃AR agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

  • Cell Culture: Whole cells expressing the A₃AR (e.g., HEK293 or CHO) are seeded in 96-well plates.

  • Assay Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Varying concentrations of the test agonist (this compound or Cl-IB-MECA) are added simultaneously with forskolin.

    • The reaction is incubated for 15-30 minutes at 37°C.

  • Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

  • Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the EC₅₀ value.[1][7]

cAMP Accumulation Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation_cAMP Incubation cluster_detection_cAMP Detection cluster_analysis_cAMP Data Analysis seed Seed A₃AR-expressing cells in 96-well plates treat Treat cells with: - PDE inhibitor (IBMX) - Forskolin (to stimulate cAMP) - Agonist (variable conc.) seed->treat incubate Incubate for 15-30 minutes at 37°C treat->incubate lyse Lyse cells and measure intracellular cAMP levels incubate->lyse analyze_cAMP Calculate EC₅₀ for cAMP inhibition lyse->analyze_cAMP

Caption: Workflow for a cAMP accumulation assay.

Conclusion

The choice between this compound and Cl-IB-MECA should be guided by the specific requirements of the research. For studies demanding high potency and selectivity for the A₃ adenosine receptor, Cl-IB-MECA is the superior choice. Its well-characterized signaling pathways and progression into clinical development also make it a relevant tool for translational research. This compound, particularly in its radiolabeled form, remains a useful reagent for receptor binding studies, but its lower affinity and selectivity must be taken into consideration when interpreting experimental results.

References

A Comparative Guide to the In Vitro and In Vivo Effects of AB-MECA and Other A3 Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A3 adenosine receptor (A3AR) agonist, N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide (AB-MECA), with other key A3AR agonists. The activation of the A3AR is a promising therapeutic strategy for various pathologies, including cancer and inflammatory diseases, due to its overexpression in diseased tissues compared to normal tissues.[1][2] This document summarizes quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development of A3AR-targeted therapies.

Introduction to this compound and its Alternatives

This compound is a potent and selective agonist for the A3 adenosine receptor. Its activation of the A3AR, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades that can modulate cell proliferation, apoptosis, and inflammation. In the context of oncology, A3AR agonists like this compound have been shown to induce anti-cancer effects by modulating critical signaling pathways such as the Wnt/β-catenin and MAPK pathways.[3] This guide compares this compound with other well-characterized A3AR agonists, namely IB-MECA and Cl-IB-MECA, to provide a comprehensive overview of their relative performance.

Data Presentation: Quantitative Comparison of A3AR Agonists

The following tables summarize the in vitro binding affinities and functional potencies, as well as in vivo efficacy data for this compound and its key alternatives.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

CompoundReceptor Binding Affinity (Ki, nM) at Human A3ARIn Vitro Functional Potency (EC50, nM) - cAMP InhibitionIn Vitro Cytotoxicity (IC50, µM) in Cancer Cell Lines
This compound ~1.1[4]Data not readily availableData not readily available
IB-MECA ~1-2[5]~2.9[6]~10-100 in various cancer cell lines
Cl-IB-MECA ~0.33[5]~3.5[6]~1.56-50 in pancreatic and liver cancer cell lines[7]

Note: Ki, EC50, and IC50 values can vary depending on the specific cell line and experimental conditions.

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelDisease/ConditionKey Findings
This compound Xenograft Lung Cancer Model (Mice)Lung CancerReduced tumor growth, suggested as an effective therapy for lung cancer.
IB-MECA Dog Model of Myocardial Ischemia-ReperfusionMyocardial InfarctionReduced infarct size when administered at the time of reperfusion.[8]
Gerbil Model of Global IschemiaStrokeChronic pre-administration showed a neuroprotective effect.[9]
Cl-IB-MECA Melanoma-bearing MiceMelanomaAdoptive transfer of Cl-IB-MECA-treated CD8+ T cells inhibited tumor growth and improved survival.[10]
Rat Model of Breast Cancer Bone MetastasisBone Cancer PainReduced tumor growth and related bone pain.[2]
Mouse Sepsis ModelInflammationIncreased survival rate in LPS-induced endotoxemia.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the A3 adenosine receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the A3AR expressed in cell membranes.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled A3AR antagonist (e.g., [3H]PSB-11), and varying concentrations of the test compound (e.g., this compound).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • To determine non-specific binding, include control wells containing a high concentration of a known non-radiolabeled A3AR ligand.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of an A3AR agonist by quantifying the inhibition of cyclic AMP (cAMP) production.

Principle: The A3AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human A3AR.

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add varying concentrations of the A3AR agonist (e.g., this compound) to the wells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect (IC50) of an A3AR agonist on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the A3AR agonist (e.g., this compound) for a specified duration (e.g., 48-72 hours).

    • Include untreated cells as a control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the agonist concentration.

    • Determine the IC50 value, the concentration of the agonist that causes a 50% reduction in cell viability.[1][2][3][12][13]

Western Blot Analysis

Objective: To analyze the effect of A3AR agonists on the expression and phosphorylation of proteins in signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the A3AR agonist for the desired time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in a sample loading buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., β-catenin, phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[14][15][16]

Mandatory Visualization

Signaling Pathways

Activation of the A3 adenosine receptor by agonists like this compound triggers multiple downstream signaling cascades, including the Wnt/β-catenin and MAPK/ERK pathways.

A3AR_Signaling_Pathways A3AR A3AR G_protein Gi/o A3AR->G_protein Agonist (this compound) AC Adenylyl Cyclase G_protein->AC Inhibition Ras Ras G_protein->Ras Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GSK3b GSK-3β PKA->GSK3b Inhibition beta_catenin_complex β-catenin Destruction Complex GSK3b->beta_catenin_complex Activation beta_catenin β-catenin beta_catenin_complex->beta_catenin Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Transcription Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Transcription_Factors Transcription Factors (e.g., Elk-1) ERK_nuc->Transcription_Factors

Caption: A3AR signaling pathways modulated by agonists like this compound.

Experimental Workflow

The general workflow for characterizing the in vitro and in vivo effects of a novel A3AR agonist involves a series of sequential experiments.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation In Vitro - In Vivo Correlation Binding_Assay Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Accumulation Assay (Determine EC50) Binding_Assay->cAMP_Assay Viability_Assay Cell Viability (MTT) Assay (Determine IC50 in cancer cells) cAMP_Assay->Viability_Assay Western_Blot Western Blot Analysis (Analyze signaling pathway modulation) Viability_Assay->Western_Blot PK_Study Pharmacokinetic Studies (Determine bioavailability, half-life) Western_Blot->PK_Study Efficacy_Study Efficacy Studies in Animal Models (e.g., tumor growth inhibition) PK_Study->Efficacy_Study PD_Study Pharmacodynamic/Biomarker Studies (Correlate drug exposure with target modulation) Efficacy_Study->PD_Study Correlation_Analysis Correlation Analysis (Relate in vitro potency to in vivo efficacy) PD_Study->Correlation_Analysis

Caption: Experimental workflow for A3AR agonist characterization.

Logical Relationship for In Vitro-In Vivo Correlation

Establishing a correlation between in vitro activity and in vivo efficacy is a critical aspect of drug development. This diagram illustrates the logical flow of how in vitro data can be predictive of in vivo outcomes for A3AR agonists.

IVIVC_Logic cluster_invitro_params In Vitro Parameters cluster_invivo_outcomes Predicted In Vivo Outcomes High_Affinity High Binding Affinity (Low Ki) Effective_Tumor_Inhibition Effective Tumor Growth Inhibition High_Affinity->Effective_Tumor_Inhibition Potent_Anti_Inflammatory Potent Anti-Inflammatory Effects High_Affinity->Potent_Anti_Inflammatory High_Potency High Functional Potency (Low EC50 in cAMP assay) High_Potency->Effective_Tumor_Inhibition High_Potency->Potent_Anti_Inflammatory High_Cytotoxicity High Cytotoxicity in Cancer Cells (Low IC50) High_Cytotoxicity->Effective_Tumor_Inhibition

Caption: Logical relationship for predicting in vivo efficacy from in vitro data.

Conclusion

The A3 adenosine receptor agonist this compound and its analogs, IB-MECA and Cl-IB-MECA, demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. The collective in vitro data, showcasing high binding affinity and functional potency, correlates with the promising anti-tumor and anti-inflammatory effects observed in various in vivo preclinical models. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these compounds for further investigation. The detailed experimental protocols and visual representations of the underlying signaling pathways offer valuable tools for designing future studies aimed at elucidating the full therapeutic potential of A3AR agonists and establishing a more definitive in vitro-in vivo correlation.

References

Safety Operating Guide

Proper Disposal of AB-MECA: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are critical for ensuring a safe laboratory environment and maintaining environmental stewardship.[1] AB-MECA (1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide), a potent adenosine A3 receptor agonist, requires meticulous handling and disposal procedures.[2] This guide provides essential, step-by-step instructions for the proper disposal of this compound and its associated waste streams, in accordance with general laboratory safety and hazardous waste management principles.

Immediate Safety and Hazard Considerations

Before beginning any work that will generate this compound waste, it is crucial to establish a comprehensive waste management plan.[1] Lacking specific hazard data, this compound and all materials it contacts should be treated as hazardous waste.[1]

Personal Protective Equipment (PPE): At all stages of handling and disposal, appropriate PPE must be worn. This includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile), and protective eyewear.[3][4]

Ventilation: All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6]

Waste Segregation and Container Management

Proper segregation is a critical first step in managing chemical waste to prevent dangerous reactions and ensure compliant disposal.[1][7] this compound waste must be collected separately from other waste streams in dedicated, clearly labeled containers.[1]

Key Principles of Segregation:

  • Dedicated Containers: Use separate, compatible containers for each type of this compound waste (solid, aqueous liquid, organic liquid, sharps).[1]

  • Avoid Mixing: Never mix this compound waste with incompatible chemicals. For instance, keep acidic and basic solutions separate and do not combine organic solvents with oxidizers.[1][8]

  • Chemical Compatibility: Ensure waste containers are made of a material chemically compatible with the waste they hold. High-density polyethylene (HDPE) or glass containers are generally suitable for most chemical waste.[7][9]

The following table summarizes the waste streams and corresponding container requirements for this compound.

Waste TypeDescriptionRecommended Container
Solid Waste Unused this compound powder, contaminated gloves, weigh paper, pipette tips, and other solid materials.[1][4]Lined, puncture-resistant container with a secure lid.[1]
Aqueous Liquid Waste Solutions of this compound in water, buffers, or cell culture media.[1]Leak-proof, compatible plastic or glass bottle with a secure screw cap.[1]
Organic Liquid Waste Solutions of this compound in organic solvents (e.g., DMSO).[2]Leak-proof, compatible plastic or glass bottle with a secure screw cap. Segregate from aqueous and oxidizing waste.[1]
Sharps Waste Needles, syringes, or contaminated glass pipettes used in handling this compound.[1][4]Designated, puncture-resistant sharps container for hazardous waste.[4]
Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory for safety and regulatory compliance.

Step 1: Container Labeling Immediately upon adding the first piece of waste, affix a "Hazardous Waste" label to the container.[9] The label must be filled out completely and legibly, including:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound" and any other chemical constituents.[4][10]

  • The date of initial waste accumulation.[4]

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").[9]

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA) Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8][11]

  • The SAA must be under the control of laboratory personnel.[9]

  • Keep waste containers securely closed at all times, except when adding waste.[6][8][12]

  • Place containers in secondary containment to mitigate spills.[7][9]

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.[6]

  • Regularly inspect the SAA for any signs of leaks or container degradation.[7][8]

Step 3: Arranging for Disposal Once a waste container is full or has been in storage for the maximum allowed time (which can be up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[6][8][11] Do not dispose of any chemical waste down the sewer system or in the regular trash.[3][12]

Step 4: Empty Container Disposal An empty container that has held a hazardous chemical must be triple-rinsed with a suitable solvent capable of removing the residue.[6][12]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[6]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab materials.[6][12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Carefully collect the contaminated absorbent and place it in the designated solid hazardous waste container.[6]

  • Large Spills: Evacuate the area immediately and contact your institution's EHS office for assistance.[6]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

AB_MECA_Disposal_Workflow A Waste Generation (e.g., Experiment with this compound) B Identify & Segregate Waste (Solid, Aqueous, Organic, Sharps) A->B Step 1 C Select & Label Compatible Hazardous Waste Container B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Keep Container Closed Use Secondary Containment D->E Best Practice F Container Full or Max Time Reached? D->F Monitor F->D No G Contact EHS for Waste Pickup F->G Yes H Maintain Records (Waste Manifest) G->H Final Step

Caption: Workflow for the safe disposal of this compound from generation to final pickup.

References

Essential Safety and Operational Protocols for Handling AB-MECA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of AB-MECA.

This document provides comprehensive safety protocols and procedural guidance for the handling of this compound (1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide), a potent A3 adenosine receptor agonist. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent bioactive compound. While a specific hazard classification may not be fully established, it should be handled with care, assuming high potency and potential for biological effects upon exposure. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Recommended Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

TaskRecommended PPE
Weighing and Handling Solid Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields, N95 Respirator (or higher)
Preparing Solutions Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields
Cell-Based Assays Nitrile Gloves, Lab Coat, Safety Glasses
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 Respirator (or higher), Shoe Covers
Waste Disposal Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles

Safe Handling and Operational Plan

All handling of solid this compound and preparation of concentrated stock solutions should be performed in a designated area, such as a certified chemical fume hood, to prevent inhalation of airborne particles.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Chemical Fume Hood) gather_materials Gather All Necessary Equipment and PPE prep_area->gather_materials review_sds Review Safety Data Sheet (SDS) gather_materials->review_sds weigh Weigh Solid this compound review_sds->weigh prepare_solution Prepare Stock Solution weigh->prepare_solution perform_assay Perform In Vitro Assay prepare_solution->perform_assay decontaminate Decontaminate Surfaces and Equipment perform_assay->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste cluster_waste Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Solid Waste (PPE, consumables) solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (solutions, media) liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (needles, pipettes) sharps_container Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AB-MECA
Reactant of Route 2
Reactant of Route 2
AB-MECA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.